molecular formula C9H10N2O2 B13290720 2-Amino-4-(2-hydroxyethoxy)benzonitrile

2-Amino-4-(2-hydroxyethoxy)benzonitrile

Cat. No.: B13290720
M. Wt: 178.19 g/mol
InChI Key: AFSMROXDMPTJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-hydroxyethoxy)benzonitrile is a substituted benzonitrile derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the benzonitrile scaffold are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for the development of novel small molecule inhibitors . The nitrile functional group is a valuable moiety in rational drug design, known to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase metabolic stability . The 2-hydroxyethoxy side chain in this compound may contribute to its solubility and overall molecular interactions. This compound is intended for research applications in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-4-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-1-2-8(5-9(7)11)13-4-3-12/h1-2,5,12H,3-4,11H2

InChI Key

AFSMROXDMPTJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCO)N)C#N

Origin of Product

United States

Foundational & Exploratory

solubility of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Solvent Selection for 2-Amino-4-(2-hydroxyethoxy)benzonitrile Content Type: Technical Whitepaper / Application Guide Audience: Chemical Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS RN: 69155-62-6). As a critical intermediate in the synthesis of heterocyclic disperse dyes and potentially bioactive pharmacophores, understanding its solvation thermodynamics is essential for optimizing reaction yields, purification protocols, and formulation stability.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] It explores the mechanistic interplay between the compound’s hydrophobic benzonitrile core and its hydrophilic hydroxyethoxy tail, providing a rational basis for solvent selection in drug development and industrial synthesis.

Physicochemical Profile

Before addressing solubility directly, we must establish the molecular parameters that dictate solute-solvent interactions.

ParameterValue / DescriptionRelevance to Solubility
Molecular Weight 178.19 g/mol Low MW facilitates dissolution, but crystal lattice energy competes.
Structure Benzonitrile core with 2-amino and 4-(2-hydroxyethoxy) substituents.[4]Amphiphilic nature: The aromatic ring is lipophilic; the ether/alcohol tail is hydrophilic.
H-Bond Donors 3 (Amino -NH₂, Hydroxyl -OH)Strong potential for interaction with protic solvents (Water, Alcohols).
H-Bond Acceptors 4 (Nitrile -CN, Ether -O-, Hydroxyl -OH, Amino -N)Facilitates solubility in polar aprotic solvents (DMSO, DMF).
Calculated LogP ~1.2 – 1.5 (Estimated)Indicates moderate lipophilicity; likely sparingly soluble in pure water.

Solubility Landscape: Water vs. Organic Solvents[5]

Theoretical Solvation Mechanism

The solubility of 2-Amino-4-(2-hydroxyethoxy)benzonitrile is governed by a "Push-Pull" mechanism:

  • The "Pull" (Solubilizing Factors): The terminal hydroxyl group on the ethoxy chain and the primary amine are strong hydrogen bond donors. This allows the molecule to "anchor" into polar protic solvents like Methanol and Ethanol.

  • The "Push" (Limiting Factors): The planar aromatic benzonitrile ring promotes

    
     stacking interactions in the solid state, increasing the lattice energy. For dissolution to occur, the solvent must overcome these cohesive forces.
    
Comparative Solubility Matrix

Note: The values below represent a predictive consensus based on structural analogs (e.g., 2-amino-4-methoxybenzonitrile) and functional group analysis. Exact gravimetric determination is recommended for critical processes.

Solvent ClassSolvent ExamplesPredicted SolubilityMechanistic Insight
Aqueous Water (pH 7)Low (< 1 g/L) The hydrophobic aromatic core dominates. The hydroxyethoxy group provides wettability but insufficient solvation energy to break the crystal lattice fully at ambient temp.
Polar Protic Methanol, EthanolHigh Excellent match. The alcohol solvent interacts with both the amine and the hydroxyl tail via H-bonding.
Polar Aprotic DMSO, DMF, NMPVery High These solvents effectively disrupt the dipole-dipole interactions of the nitrile group. Ideal for reaction media.
Chlorinated Dichloromethane (DCM)Moderate Good solvation of the aromatic core, but less effective at engaging the hydrophilic tail.
Non-Polar Hexane, TolueneVery Low Mismatch in polarity. The solvent cannot disrupt the intermolecular H-bonds of the solid solute.
Visualizing Solute-Solvent Interactions

The following diagram illustrates the competing forces determining solubility.

SolvationMechanism cluster_factors Molecular Factors Solute 2-Amino-4-(2-hydroxyethoxy) benzonitrile Water Water (High Polarity) Solute->Water Hydrophobic Effect (Precipitation) Ethanol Ethanol (Amphiphilic) Solute->Ethanol H-Bond Matching (Dissolution) Hexane Hexane (Non-Polar) Solute->Hexane Lattice Energy Dominates (Insoluble) Lattice Crystal Lattice Energy (Pi-Stacking) Lattice->Solute HBond H-Bond Capacity (-OH, -NH2) HBond->Solute

Caption: Mechanistic overview of solvation. Ethanol balances the hydrophobic ring and hydrophilic tail, while Water and Hexane fail to satisfy both domains simultaneously.

Experimental Protocol: Self-Validating Solubility Determination

For researchers requiring precise thermodynamic data (e.g., for IND filings or process scale-up), the following "Shake-Flask" protocol is the gold standard. It includes built-in validity checks.

Reagents & Equipment
  • Solute: High-purity (>98%) 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile.

  • Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow
  • Preparation (Supersaturation): Add excess solid compound to 10 mL of the target solvent in a glass vial. Ensure visible solid remains (indicating saturation).

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24 hours.

    • Validity Check: If all solid dissolves, the solution is not saturated. Add more solid until precipitation persists.

  • Filtration: Allow to settle, then filter the supernatant through a pre-heated 0.45 µm filter to remove micro-crystals.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at ~254 nm (characteristic of the benzonitrile chromophore).

    • Calculation: Compare peak area against a 5-point calibration curve.

Analytical Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermostatic Bath) Start->Agitate Check Solid Visible? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddSolid->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (UV @ 254nm) Dilute->Analyze

Caption: Standard Operating Procedure (SOP) for gravimetric or HPLC-based solubility determination.

Application Context & Solvent Selection[6]

Synthesis & Recrystallization
  • Reaction Solvent: Use DMF or DMAc (Dimethylacetamide) for nucleophilic substitution reactions involving this compound. The high solubility ensures homogeneity, while the high boiling point allows for thermal activation.

  • Recrystallization (Purification): A Water/Ethanol or Water/Methanol gradient is ideal.

    • Strategy: Dissolve the crude material in hot Ethanol (high solubility). Slowly add Water (anti-solvent) or cool the solution. The hydrophobic benzonitrile core will drive crystallization as the solvent polarity increases, while impurities often remain in the mother liquor.

pH-Dependent Solubility

Researchers should note that the primary amine (position 2) is weakly basic.

  • Acidic pH (pH < 2): Solubility in water will increase drastically due to protonation of the amine (

    
    ), forming a water-soluble salt.
    
  • Neutral/Basic pH: The molecule remains neutral and poorly water-soluble.

References

  • PubChem. (n.d.).[5] 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[6][7] University of Rhode Island. (Foundational theory on amino/polar group solvation). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Disperse Dyes from 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis, purification, and formulation of high-performance disperse dyes utilizing 2-Amino-4-(2-hydroxyethoxy)benzonitrile as the primary diazo component.

Executive Summary

2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 1525709-24-3 or related derivatives) represents a class of "donor-acceptor" diazo components critical for modern polyester dyeing.

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group, inducing a bathochromic shift (deepening color) and improving light fastness.

  • The Hydroxyethoxy Group (-OCH₂CH₂OH): Acts as an electron donor and, crucially, improves the solubility and dispersibility of the final dye molecule within the polyester fiber matrix, enhancing sublimation fastness.

This protocol details the synthesis of a Disperse Red analog via diazotization and coupling with a standard aniline coupler. It emphasizes the Nitrosyl Sulfuric Acid (NSA) route, which is essential for weakly basic amines like aminobenzonitriles to prevent hydrolysis and ensure complete diazotization.

Chemical Safety & Handling (MSDS Highlights)

Hazard ClassRiskMitigation Strategy
Acute Toxicity Nitriles are toxic by inhalation/ingestion.Work in a certified fume hood. Wear butyl rubber gloves.
Reactivity Diazonium salts are potentially explosive if dried.[1]NEVER dry the intermediate diazonium salt. Proceed immediately to coupling.
Corrosivity Nitrosyl sulfuric acid is highly corrosive.Use glass-lined or chemically resistant reactors. Keep anhydrous.
Thermal Exothermic reactions (Diazotization).Maintain temperature strictly < 5°C during nitrite addition.

Experimental Protocols

Protocol A: Preparation of Nitrosyl Sulfuric Acid (NSA)

Note: While commercial NSA (40%) is available, in-situ preparation ensures maximum activity.

  • Charge 60.0 g of 98% Sulfuric Acid (

    
    ) into a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer.
    
  • Cool the acid to 0–5°C using an ice-salt bath.

  • Add 4.0 g of Sodium Nitrite (

    
    ) powder slowly over 20 minutes.
    
    • Critical Step: Addition must be subsurface or very slow to prevent the escape of nitrous fumes (

      
      ).
      
  • Stir at 5°C until all sodium nitrite is dissolved and the solution is clear (pale yellow).

  • Heat gently to 70°C for 15 minutes to ensure complete formation of nitrosyl sulfuric acid, then cool back to 0–5°C.

Protocol B: Diazotization of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Rationale: Aqueous HCl diazotization is often insufficient for this intermediate due to the weak basicity of the amine caused by the ortho-cyano group. The NSA method in non-aqueous media is required.

Reagents:

  • 2-Amino-4-(2-hydroxyethoxy)benzonitrile: 17.8 g (0.10 mol)

  • Mixture of Acetic Acid/Propionic Acid (1:1): 50 mL (Solvent)

  • Prepared NSA Solution (from Protocol A)

Procedure:

  • Dissolution: In a separate beaker, dissolve 17.8 g of the amine in 50 mL of the Acetic/Propionic acid mixture. Stir until a homogeneous solution is obtained.

  • Addition: Dropwise add the amine solution to the cold (0–5°C) NSA solution over 30–45 minutes.

    • Control: Maintain temperature < 5°C. Exotherms can decompose the diazo species.

  • Reaction: Stir the mixture at 0–5°C for 2 hours.

  • Validation: Check for excess nitrous acid using Starch-Iodide paper (Instant Blue/Black color). If negative, add small aliquots of

    
    .
    
  • Clarification: Add 1.0 g of Urea to destroy excess nitrous acid (prevents side reactions during coupling).

Protocol C: Coupling Reaction (Synthesis of Disperse Red)

Coupler Selection: N-Ethyl-N-(2-cyanoethyl)aniline (or similar N,N-dialkyl aniline). Target Dye Structure: Azo chromophore with high hydrophobicity.

Reagents:

  • Coupler: N-Ethyl-N-(2-cyanoethyl)aniline (17.4 g, 0.10 mol)

  • Solvent: Aqueous Acetic Acid (10%) or Methanol

  • Ice/Water: 500 g

  • Sulfamic Acid (optional scavenger)

Procedure:

  • Preparation of Coupler Bath: Dissolve the coupler (17.4 g) in 50 mL dilute acetic acid. Pour this solution into a beaker containing 500 g of ice-water mixture.

  • Coupling: Slowly pour the cold Diazonium solution (from Protocol B) into the Coupler Bath with vigorous mechanical stirring.[2]

    • pH Control: The pH will drop significantly. Slowly add Sodium Acetate solution (20%) to maintain pH 4.0–5.0. Do not allow pH to rise > 7 (causes diazo decomposition).

  • Precipitation: The dye will precipitate immediately as a colored solid (typically Red/Rubine).

  • Aging: Stir for 3 hours at 0–10°C, then allow to warm to room temperature overnight.

  • Isolation: Filter the crude dye using a Buchner funnel. Wash with copious amounts of water until the filtrate is neutral and salt-free.

  • Drying: Dry the filter cake at 60°C under vacuum.

Formulation: Dispersion and Milling

Raw dye press-cake is unsuitable for dyeing. It must be formulated into a dispersion.[3]

Protocol:

  • Mix: Combine 10 g of Crude Dye with 15 g of Dispersing Agent (e.g., Lignosulfonate or Naphthalene Sulfonic Acid Formaldehyde Condensate).

  • Slurry: Add water to form a 40% solid content slurry.

  • Milling: Process in a bead mill (0.8 mm Zirconia beads) for 4–6 hours.

    • Target: Particle size (D90) < 1.0 micron.

  • Spray Drying (Optional): For powder form, spray dry the dispersion at inlet temp 180°C / outlet 90°C.

Visualization of Workflow

DyeSynthesis Amine 2-Amino-4-(2-hydroxyethoxy) benzonitrile Diazo Diazonium Salt Intermediate (0-5°C) Amine->Diazo Dissolution in Acetic/Propionic Acid NSA Nitrosyl Sulfuric Acid (H2SO4 + NaNO2) NSA->Diazo Diazotization CouplingRxn Coupling Reaction (pH 4-5, <10°C) Diazo->CouplingRxn Slow Addition Coupler Coupler Solution (N-Alkyl Aniline + Acid) Coupler->CouplingRxn CrudeDye Crude Disperse Dye (Press Cake) CouplingRxn->CrudeDye Precipitation & Filtration Milling Bead Milling (+ Dispersing Agent) CrudeDye->Milling Formulation FinalProduct Final Disperse Dye (Powder/Liquid) Milling->FinalProduct

Caption: Step-by-step synthesis workflow from diazotization of the nitrile intermediate to final dye formulation.

Characterization & Quality Control

A. Spectroscopic Analysis[4][7][11][12][13]
  • UV-Vis (DMF):

    
     typically 480–520 nm (Red region).
    
  • FT-IR: Look for Nitrile stretch (

    
    ) and Carbonyl/Ester peaks if present in coupler.
    
B. Fastness Testing (ISO Standards)
Test ParameterStandardTypical Rating (1-5)Note
Light Fastness ISO 105-B025-6Nitrile group enhances resistance to photodegradation.
Washing Fastness ISO 105-C064-5Hydroxyethoxy group aids diffusion but can lower wet fastness if not heat-set.
Sublimation ISO 105-P014Critical for polyester heat setting.

Troubleshooting Guide

  • Problem: Low Yield / Tar formation.

    • Cause: Diazotization temperature > 5°C or insufficient acid.

    • Fix: Ensure strict temperature control; increase acid ratio.

  • Problem: Dull Color.

    • Cause: Oxidation of the coupler or impure amine.

    • Fix: Use fresh coupler; add antioxidant (e.g., ascorbic acid) during coupling.

  • Problem: Poor Dispersion (Spots on fabric).

    • Cause: Milling insufficient or pH shock.

    • Fix: Check particle size (D90 < 1

      
      m); ensure pH stability of dyebath (4.5–5.5).
      

References

  • Sigma-Aldrich. (n.d.). 2-Amino-4-(2-hydroxyethoxy)benzonitrile Product Data. Retrieved from

  • Organic Chemistry Portal. (2024). Diazotization and Azo Coupling Protocols. Retrieved from

  • BenchChem. (2025).[1] Application Notes for Diazotization of Substituted Anilines. Retrieved from

  • MDPI Polymers. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. Retrieved from

  • Google Patents. (2017). Disperse dye composition and preparation method (CN106833023B). Retrieved from

Sources

Industrial Manufacturing Process & Process Chemistry of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Importance

2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 1525709-24-3) is a highly privileged, multifunctional building block widely utilized in the pharmaceutical industry. It serves as a critical advanced intermediate in the synthesis of quinazoline- and quinoline-based kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The molecule possesses three distinct orthogonal reactive sites:

  • A Cyano Group (-CN) at C1: Capable of participating in cyclization reactions (e.g., with formamide derivatives) to construct the pyrimidine ring of quinazolines.

  • An Amino Group (-NH2) at C2: Serves as a primary nucleophile for ring-closure or amide coupling.

  • A 2-Hydroxyethoxy Group at C4: Provides a solvent-exposed linker region in the final active pharmaceutical ingredient (API), which is often crucial for modulating physicochemical properties (like aqueous solubility) or attaching further solubilizing moieties (e.g., piperazine or morpholine rings).

This application note details a highly optimized, scalable, and self-validating two-step industrial manufacturing process for this compound, emphasizing process chemistry causality, chemoselectivity, and rigorous analytical control.

Retrosynthetic Analysis & Route Selection

The industrial synthesis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Catalytic Hydrogenation .

Causality in Route Selection

While one might theoretically attempt a direct SNAr on 2-amino-4-fluorobenzonitrile, the electron-donating nature of the ortho-amino group significantly deactivates the aromatic ring toward nucleophilic attack. This would necessitate harsh conditions (e.g., strong bases like NaH, temperatures >120 °C), leading to severe impurity profiles, including polymerization and nitrile degradation.

Instead, the process utilizes 2-nitro-4-fluorobenzonitrile as the starting material. The strongly electron-withdrawing nitro group (-NO2), acting synergistically with the para-cyano group (-CN), highly activates the C4-fluorine atom. This allows the SNAr etherification to proceed smoothly under mild basic conditions[1]. Subsequent reduction of the nitro group must be carefully controlled to avoid reducing the sensitive nitrile group[2][3].

Workflow SM 2-Nitro-4-fluorobenzonitrile (Starting Material) Reagent1 Ethylene Glycol (Excess) K2CO3, 60-80°C SM->Reagent1 Int1 2-Nitro-4-(2-hydroxyethoxy) benzonitrile Reagent1->Int1 Reagent2 H2 (2-3 bar), 5% Pd/C MeOH, 25°C Int1->Reagent2 Prod 2-Amino-4-(2-hydroxyethoxy) benzonitrile Reagent2->Prod

Caption: Two-step industrial synthesis workflow via SNAr and chemoselective hydrogenation.

Step-by-Step Manufacturing Protocols

Step 1: Nucleophilic Aromatic Substitution (Etherification)

Objective: Substitute the C4-fluorine with an ethylene glycol moiety via a Meisenheimer complex intermediate.

Process Rationale & Causality:

  • Reagent/Solvent Choice: Ethylene glycol is used in a massive stoichiometric excess (typically 10 volumes, acting as both reactant and solvent). Because ethylene glycol is a diol, using it in limited quantities would result in bis-alkylation (one diol molecule reacting with two fluorobenzonitrile molecules to form a dimer). The vast excess kinetically drives the reaction exclusively to the mono-alkylated product.

  • Base Selection: Potassium carbonate (K2CO3) is selected over Sodium Hydroxide (NaOH). NaOH is a strong nucleophile that can hydrolyze the nitrile group into an amide or carboxylic acid at elevated temperatures. K2CO3 is a mild, non-nucleophilic base that effectively scavenges the generated HF without degrading the cyano group[1].

Protocol:

  • Preparation: Charge a glass-lined reactor with Ethylene Glycol (10.0 L/kg of starting material).

  • Base Addition: Add Potassium Carbonate (K2CO3, 1.5 equivalents). Begin agitation (150 rpm).

  • Heating: Heat the suspension to 60 °C under a nitrogen atmosphere.

  • Substrate Addition: Portion-wise, add 2-Nitro-4-fluorobenzonitrile (1.0 eq) over 30 minutes to control any mild exotherm.

  • Reaction: Elevate the temperature to 75–80 °C and stir for 4 to 6 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0% (Area%).

  • Workup & Isolation: Cool the reactor to 20 °C. Slowly charge Purified Water (15.0 L/kg) over 1 hour. The addition of water acts as an anti-solvent, precipitating the highly crystalline intermediate.

  • Filtration: Filter the resulting slurry. Wash the filter cake with copious amounts of water to remove residual ethylene glycol and inorganic salts.

  • Drying: Dry the solid under vacuum at 50 °C until moisture content is < 0.5% w/w. Yield: ~88-92% of 2-Nitro-4-(2-hydroxyethoxy)benzonitrile.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the ortho-nitro group to an aniline derivative without affecting the para-cyano group.

Process Rationale & Causality:

  • Chemoselectivity: The molecule contains two reducible functionalities: -NO2 and -CN. Nitro groups are highly susceptible to catalytic hydrogenation at ambient temperature and low pressure. Conversely, nitriles require high pressure (>10 bar), elevated temperatures, or specific catalysts (like Raney Nickel or Pd/SnO2-Sb2O3) to reduce to primary amines[2][4]. By strictly controlling the hydrogen pressure (2-3 bar) and utilizing standard 5% Pd/C, the reaction achieves perfect chemoselectivity.

  • Safety: 50% wet Pd/C is utilized to mitigate the severe fire risk associated with dry palladium on carbon in the presence of methanol vapors.

Chemoselectivity cluster_0 Path A: Mild Conditions (Desired) cluster_1 Path B: Harsh Conditions (Avoid) Int 2-Nitro-4-(2-hydroxyethoxy)benzonitrile CondA H2 (2-3 bar), 5% Pd/C, 25°C Int->CondA CondB H2 (>10 bar), High Temp or Raney Ni Int->CondB ProdA Nitro Reduced to Amino (Nitrile Intact) CondA->ProdA ProdB Nitrile Reduced to Primary Amine (Impurity) CondB->ProdB

Caption: Chemoselective control during the catalytic hydrogenation of the intermediate.

Protocol:

  • Preparation: Charge a stainless-steel pressure reactor (autoclave) with 2-Nitro-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) and Methanol (10.0 L/kg).

  • Catalyst Loading: Carefully charge 5% Pd/C (5 wt% loading relative to substrate, 50% water-wet) under a blanket of nitrogen.

  • Purging: Purge the reactor headspace with Nitrogen (3 cycles at 3 bar) followed by Hydrogen gas (3 cycles at 2 bar) to ensure a completely oxygen-free environment.

  • Hydrogenation: Pressurize the reactor with H2 to 2.5 bar. Maintain the internal temperature at 25–30 °C. Stir vigorously (500 rpm) to ensure optimal gas-liquid-solid mass transfer.

  • Reaction Monitoring: Monitor hydrogen uptake. The reaction typically completes in 3 to 5 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC analysis (Specification: < 0.5% Area% of the nitro intermediate).

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Warning: Do not let the catalyst filter cake run dry, as it is highly pyrophoric.

  • Crystallization: Concentrate the methanolic filtrate under reduced pressure to ~3 volumes. Add Water (6 volumes) dropwise at 40 °C, then cool to 5 °C to induce crystallization.

  • Isolation: Filter, wash with cold 1:2 Methanol/Water, and dry under vacuum at 45 °C. Yield: ~90-95% of 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

Analytical Control & Quality Assurance

To ensure the trustworthiness of the process and the purity of the final API intermediate, rigorous analytical controls must be implemented. Below is the summarized quantitative data and optimization rationale.

Table 1: Reaction Optimization Summary (SNAr Step)

BaseSolvent SystemEq. of Ethylene GlycolResult / Impurity Profile
NaOHH2O / THF1.2 eqHigh nitrile hydrolysis (~35% amide formation).
K2CO3DMF1.5 eq~15-20% dimer formation (bis-alkylation of the diol).
K2CO3 Ethylene Glycol >10 (Acts as Solvent) >98% desired mono-alkylated product.

Table 2: Quantitative Data & Analytical Specifications

ParameterSpecification LimitAnalytical MethodIn-Process Control (IPC) Rationale
Appearance Off-white to pale yellow powderVisual InspectionDark colors indicate oxidation of the aniline or catalyst bleed.
Purity (Final) ≥ 99.0%HPLC (UV at 254 nm)Ensures downstream cyclization to quinazoline is highly efficient.
Dimer Impurity ≤ 0.15%HPLC / LC-MSControlled by excess ethylene glycol in Step 1.
Benzylamine Impurity ≤ 0.10%HPLCControlled by maintaining H2 pressure < 3 bar in Step 2.
Palladium Residue ≤ 10 ppmICP-MSEnsures complete removal of transition metals post-filtration.
Moisture Content ≤ 0.5% w/wKarl Fischer TitrationPrevents degradation and ensures accurate stoichiometric weighing.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Catalytic Hydrogenation of Aromatic Nitro Compounds Source: Korean Chemical Society (kchem.org) URL:[2]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: MDPI URL:[3]

  • Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation (CN105753738A) Source: Google Patents URL:[4]

Sources

Technical Guide: Polymerization Strategies for 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This application note serves as a definitive technical guide for the polymerization and functionalization of 2-Amino-4-(2-hydroxyethoxy)benzonitrile . This hetero-bifunctional monomer is a critical intermediate in the synthesis of high-performance materials, offering a unique combination of an aromatic amine, an aliphatic hydroxyl, and a polar nitrile group.

Introduction & Molecular Architecture

2-Amino-4-(2-hydroxyethoxy)benzonitrile is a versatile building block distinguished by its asymmetric reactivity . Unlike standard symmetrical monomers (e.g., diamines or diols), this molecule possesses three distinct functional sites, each activating under specific conditions.

Structural Reactivity Analysis

Understanding the hierarchy of reactivity is the foundation of successful polymerization with this monomer.

Functional GroupTypeReactivity ProfileApplication Logic
Aromatic Amine (-NH₂) NucleophileHigh towards isocyanates, acid chlorides, anhydrides. Lower basicity than aliphatic amines due to the electron-withdrawing nitrile group.Primary site for chain extension or imide formation.
Aliphatic Hydroxyl (-OH) NucleophileModerate . Reacts with isocyanates (slower than amines) and carboxylic acids.Secondary site for crosslinking or polyurethane backbone formation.
Nitrile (-CN) Polar / LatentInert during standard cure. Activates at high T (>200°C) or with catalysts to form triazine rings.Provides dipole-dipole adhesion, solvent resistance, or high-temp crosslinking.
Strategic Applications
  • Dielectric Materials: The polar nitrile group increases the dielectric constant of the resulting polymer matrix.

  • Adhesion Promoters: Nitrile groups complex effectively with metal substrates (Cu, Al), making this monomer ideal for coating applications.

  • High-Temperature Thermosets: Used as a precursor to synthesize bis-phthalonitrile resins.

Reaction Pathways & Logic (Visualized)

The following diagram illustrates the two primary workflows detailed in this guide: (A) Step-Growth Polymerization to form Polyurethane-Ureas, and (B) Precursor Synthesis for Phthalonitrile Resins.

Polymerization_Pathways Monomer 2-Amino-4-(2-hydroxyethoxy) benzonitrile Diisocyanate + Diisocyanate (MDI/HDI) Monomer->Diisocyanate Pathway A PN_Reagent + 4-Nitrophthalonitrile Monomer->PN_Reagent Pathway B Intermediate_A Pre-polymer Formation (Amine Reaction First) Diisocyanate->Intermediate_A Fast Kinetics (-NH2) Polymer_A Nitrile-Functionalized Polyurethane-Urea Intermediate_A->Polymer_A Slow Kinetics (-OH) Condition_B K2CO3 / DMSO / Heat PN_Reagent->Condition_B Product_B Bis-Phthalonitrile Resin Precursor Condition_B->Product_B Nucleophilic Substitution

Caption: Figure 1. Dual-pathway strategy exploiting differential nucleophilicity for tailored polymer synthesis.

Protocol A: Synthesis of Nitrile-Functionalized Polyurethane-Ureas

Objective: To synthesize a linear or crosslinked polyurethane-urea (PUU) where the nitrile group remains pendant for adhesion promotion. Mechanism: Exploiting the reaction rate difference (


) to control polymer architecture.
Materials
  • Monomer: 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Dried, >98%).

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Catalyst: Dibutyltin dilaurate (DBTDL) – Optional, for -OH reaction.

Step-by-Step Methodology
  • Monomer Solubilization:

    • In a 3-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 0.01 mol of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in 20 mL of anhydrous DMAc.

    • Checkpoint: Ensure complete dissolution. The solution should be clear yellow.

  • Pre-polymer Formation (Amine-Isocyanate Reaction):

    • Cool the solution to 0–5°C using an ice bath. Reason: The aromatic amine reacts rapidly with isocyanates. Cooling prevents uncontrolled exotherms and side reactions.

    • Add 0.02 mol of Diisocyanate (2:1 molar ratio excess) dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

    • Mechanistic Insight: At this stage, the -NH₂ groups react to form urea linkages , leaving the -OH groups largely unreacted and the isocyanate groups terminated.

  • Chain Extension / Polymerization (Hydroxyl-Isocyanate Reaction):

    • Heat the reaction mixture to 60–70°C.

    • Add 1 drop of DBTDL catalyst.

    • Reaction: The aliphatic -OH groups now react with the excess isocyanate (or added chain extender) to form urethane linkages .

    • Continue stirring for 4–6 hours until the solution viscosity increases significantly.

  • Precipitation & Purification:

    • Pour the viscous polymer solution into 500 mL of methanol/water (1:1) under vigorous stirring.

    • Filter the precipitate and wash with methanol to remove unreacted monomers.

    • Dry in a vacuum oven at 60°C for 24 hours.

Validation (Self-Check)
  • FTIR Analysis: Look for the disappearance of the N=C=O peak (~2270 cm⁻¹) and the appearance of Carbonyl (C=O) peaks for Urea (~1640 cm⁻¹) and Urethane (~1720 cm⁻¹). The Nitrile (C≡N) peak at ~2220 cm⁻¹ must remain distinct and unchanged.

Protocol B: Synthesis of Phthalonitrile Resin Precursors

Objective: To synthesize a high-temperature thermoset precursor by reacting the monomer with 4-nitrophthalonitrile. Context: This protocol creates a "bis-phthalonitrile" monomer, which is the gold standard for resins exceeding 300°C stability.

Materials
  • Monomer: 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

  • Reagent: 4-Nitrophthalonitrile.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, ground.

  • Solvent: DMSO or DMF.

Step-by-Step Methodology
  • Nucleophilic Substitution Setup:

    • Charge a flask with 10 mmol of Monomer, 22 mmol of 4-Nitrophthalonitrile (10% excess), and 30 mmol of K₂CO₃.

    • Add 40 mL of DMSO.

    • Note: The base promotes the deprotonation of the -OH and enhances the nucleophilicity of the -NH₂.

  • Reaction Phase:

    • Heat to 80°C for 2 hours, then increase to 120°C for 6 hours.

    • Mechanism:[1][2] The reaction is an

      
       (Nucleophilic Aromatic Substitution).[3] The -NH₂ and -OH groups displace the nitro group on the phthalonitrile ring.
      
    • Critical Control: Monitor by TLC. The disappearance of the starting monomer indicates completion.

  • Work-up:

    • Pour the dark reaction mixture into 400 mL of dilute HCl (0.1 M) / Ice water. Reason: Acid neutralizes the base and precipitates the product.

    • Filter the solid and wash repeatedly with water until pH is neutral.

    • Recrystallize from ethanol/DMF to obtain high-purity crystals.

Characterization & Data Interpretation

The following table summarizes expected analytical data for validating the synthesized materials.

TechniqueParameterExpected ResultInterpretation
FTIR C≡N Stretch~2220–2230 cm⁻¹Confirms presence of nitrile group (intact).
FTIR N-H Stretch3300–3500 cm⁻¹Disappearance in Protocol B indicates full substitution.
DSC

(Glass Transition)
140°C – 180°CHigh

expected due to aromatic rigidity and H-bonding.
TGA

(Decomp)
>300°CIndicates suitability for high-temp applications (Protocol B).
1H NMR Ethoxy Protons3.8–4.2 ppm (multiplets)Diagnostic for the aliphatic tail; shifts confirm reaction at -OH.

References

  • PubChem. (2025). 2-Amino-4-(2-hydroxyethoxy)benzonitrile - Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2013). Method for curing polybenzonitrile resin by amino phenoxy phthalonitrile (CN103193977A).
  • Keller, T. M. (1988). Phthalonitrile-based high temperature resins. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for Protocol B).

Sources

Application Note: Nucleophilic Substitution Strategies for 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reaction conditions for nucleophilic substitution involving 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 100134-82-5). This molecule is a critical pharmacophore intermediate, primarily used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and other quinazoline-based therapeutics.

The guide focuses on the two primary "nucleophilic substitution" vectors relevant to this scaffold:

  • Aliphatic Nucleophilic Substitution (Side-Chain Functionalization): Activating and displacing the primary alcohol on the ethoxy tail.

  • Aromatic/Nitrile Transformations (Cyclization): Nucleophilic attack on the nitrile to form the quinazoline core.

Strategic Overview & Chemical Logic

2-Amino-4-(2-hydroxyethoxy)benzonitrile presents a unique chemoselective challenge. It contains three reactive centers:[1]

  • Electron-Rich Aniline (-NH₂): Highly nucleophilic; prone to oxidation, acylation, or acting as a competitive nucleophile.

  • Electron-Poor Nitrile (-CN): Susceptible to nucleophilic attack (e.g., by amidines) to close the quinazoline ring.

  • Primary Alcohol (-CH₂CH₂OH): The target for nucleophilic substitution (via activation) to attach solubilizing groups (e.g., morpholine, piperazine).

The "Order of Operations" Dilemma

Attempting direct nucleophilic substitution on the alcohol (e.g., converting -OH to -Cl using SOCl₂) while the aniline is free often leads to side reactions, such as the formation of sulfinylamines or polymerization.

The Industry-Standard Pathway: To ensure high yield and purity, the "Cyclize-First" strategy is recommended. The aniline and nitrile are first consumed to form the stable quinazoline core. This "protects" the nitrogen and activates the system for subsequent modification of the alcohol tail.

Reaction Conditions & Protocols

Protocol A: Cyclization to Quinazoline Core (Nitrile Transformation)

This step effectively "substitutes" the nitrile carbon with a heteroatom framework, creating the stable 7-(2-hydroxyethoxy)quinazolin-4(3H)-one scaffold.

Rationale: Consuming the aniline and nitrile prevents interference during the subsequent alkyl substitution.

Reagents & Conditions
ComponentReagentEquivalentsRole
Substrate 2-Amino-4-(2-hydroxyethoxy)benzonitrile1.0Starting Material
Cyclizing Agent Formamidine Acetate1.5 - 2.0Provides C-N carbons
Solvent 2-Methoxyethanol (or Ethanol)N/AHigh-boiling polar solvent
Temp/Time Reflux (120–130°C)12–16 HoursThermodynamic control
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Amino-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in 2-methoxyethanol (10 mL/g).

  • Addition: Add Formamidine Acetate (1.5 eq).

  • Reaction: Heat the mixture to reflux (bath temp ~135°C) under an inert atmosphere (N₂ or Ar). Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (aniline) should disappear.

  • Workup: Cool the reaction to room temperature. The product, 7-(2-hydroxyethoxy)quinazolin-4(3H)-one , often precipitates.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether. Dry under vacuum.

    • Validation: LC-MS should show [M+H]⁺ = 207.2 (approx). The characteristic nitrile peak (~2200 cm⁻¹) in IR will vanish.

Protocol B: Activation & Substitution of the Side Chain (The "Tail" Modification)

Once the ring is stabilized (or if using a protected aniline), the alcohol is converted to a leaving group and displaced by a secondary amine (e.g., Morpholine).

Mechanism: SN2 Displacement.

Step 1: Activation (Chlorination)

Converting the -OH to a Chloride leaving group.

  • Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.

  • Solvent: Toluene or 1,2-Dichloroethane.

  • Protocol:

    • Suspend the Quinazolinone intermediate (from Protocol A) in Toluene.

    • Add SOCl₂ (5.0 eq) and DMF (3-5 drops).

    • Reflux for 3–5 hours. The solid will dissolve as it converts to the chloride.

    • Critical Step: Evaporate volatiles completely (azeotrope with toluene) to remove excess SOCl₂. This yields the Chloro-intermediate .

Step 2: Nucleophilic Displacement

Reacting the alkyl chloride with an amine nucleophile.

ComponentReagentConditions
Electrophile Chloro-ethyl intermediate1.0 eq
Nucleophile Morpholine (or N-methylpiperazine)3.0 - 5.0 eq
Base K₂CO₃ (optional if amine is excess)2.0 eq
Solvent DMF or Acetonitrile80°C, 4–6 hrs
  • Protocol:

    • Dissolve the crude Chloro-intermediate in dry DMF .

    • Add Morpholine (3.0 eq) and K₂CO₃ (2.0 eq).

    • Heat to 80°C. Monitor for the disappearance of the chloride intermediate.

    • Workup: Pour into ice water. Extract with EtOAc (or filter if product precipitates).

    • Purification: Recrystallize from EtOAc/Hexanes or use Flash Chromatography (DCM/MeOH).

Visualizing the Reaction Pathways

The following diagram illustrates the logical flow from the starting nitrile to the final drug-like scaffold, highlighting the critical decision points.

ReactionPathway cluster_legend Key Transformation Logic Start 2-Amino-4-(2-hydroxyethoxy) benzonitrile DirectAct Direct Chlorination (SOCl2) Start->DirectAct Path A (Not Recommended) Quinazoline 7-(2-hydroxyethoxy) quinazolin-4(3H)-one Start->Quinazoline Path B: Cyclization (Formamidine Acetate, 130°C) SideProd Side Products: Sulfinylamines / Polymerization DirectAct->SideProd High Risk ChloroInt 7-(2-chloroethoxy) quinazolin-4-Cl Quinazoline->ChloroInt Activation (SOCl2, DMF cat.) FinalDrug Substituted Quinazoline (e.g., Gefitinib Analog) ChloroInt->FinalDrug Nucleophilic Substitution (Morpholine, K2CO3) Text Cyclizing first protects the aniline and activates the system.

Caption: Comparative reaction pathways. Path B (Green) is the industry-standard route to avoid aniline interference found in Path A.

Safety & Troubleshooting

Critical Safety Parameters
  • Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gas. Must be used in a well-ventilated fume hood with a caustic scrubber.

  • Benzonitriles: While the nitrile group is stable, thermal decomposition at very high temperatures (>200°C) can release HCN. Keep reaction temperatures below 150°C.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete reaction due to water.Ensure solvent (2-methoxyethanol) is dry. Use molecular sieves.
Product is Sticky/Gum Polymerization of aniline (if Path A used).Switch to Path B (Cyclize First).
Incomplete Substitution Chloride leaving group is poor or hydrolysis occurred.Ensure Chloro-intermediate is dry before adding amine.[2] Add KI (0.1 eq) as a catalyst (Finkelstein condition).
Nitrile Peak Remains Cyclization failed.Check quality of Formamidine Acetate. Increase temperature to reflux.

References

  • Synthesis of Gefitinib and Analogs: Arkivoc. (2021). "A short review on synthetic strategies towards quinazoline based anticancer drugs."

  • Quinazoline Cyclization Methods: Molecules. (2013). "Recent Advances in the Synthesis of Quinazolines."

  • Nucleophilic Substitution on Alkyl Halides: Chemistry LibreTexts. "The SN2 Mechanism."

  • Aniline Protection Strategies: Beilstein Journal of Organic Chemistry. (2011). "Protection of amines."[3][4]

Sources

Troubleshooting & Optimization

purification techniques for crude 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Executive Summary & Context

You are likely synthesizing 2-Amino-4-(2-hydroxyethoxy)benzonitrile as a key intermediate for quinazoline-based kinase inhibitors (analogous to the Gefitinib/Erlotinib scaffold).[1][2] The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4-fluorobenzonitrile with ethylene glycol in the presence of a base (e.g., KOH, t-BuOK).[1][2]

The Core Challenge: The primary purification difficulty stems from the reaction solvent itself—ethylene glycol .[2] Its high viscosity, high boiling point (197°C), and miscibility properties often lead to "oiling out" or sticky solids that trap impurities. Furthermore, the electron-rich aniline moiety makes the compound susceptible to oxidative coloration.[1][2]

This guide provides a self-validating purification workflow designed to separate the target molecule from the glycol matrix and inorganic salts without resorting to laborious column chromatography for scale-up batches.[1][2]

Rapid Triage (FAQs)

Q1: My crude product is a dark brown, sticky oil. Is the reaction failed? A: Not necessarily. The "oil" state is often caused by residual ethylene glycol preventing the crystal lattice from forming (solvent occlusion).[2] The dark color is likely surface oxidation of the aniline group.[2]

  • Immediate Action: Do not rotavap further (it won't work). Proceed to Protocol A (Aqueous Trituration) to remove the glycol.[2]

Q2: I see a new impurity at RRT ~1.2 on HPLC. What is it? A: This is likely the bis-alkylated impurity where the aniline nitrogen has also reacted with ethylene glycol (N-alkylation), or a dimer.[1][2] This occurs if the reaction temperature exceeded 120°C or if too much strong base was used.[2]

  • Fix: This is lipophilic.[1][2] Recrystallization from Toluene (Protocol B) is usually effective at rejecting this impurity.[2]

Q3: The melting point is broad (e.g., 125-135°C). A: This indicates inorganic salt contamination (KF or KCl) or solvate formation.[1][2]

  • Test: Perform a sulfated ash test. If high, your water wash (Protocol A) was insufficient.[2]

Technical Deep Dive: Purification Workflows

Visualizing the Decision Matrix

Before starting, assess your crude material using this logic flow to select the correct protocol.

PurificationLogic Start Crude Reaction Mixture (Glycol + Product + Salts) StateCheck State of Crude? Start->StateCheck Oily Sticky Oil / Gum StateCheck->Oily Solid Precipitated Solid StateCheck->Solid Action1 Protocol A: Aqueous Trituration (Remove Glycol) Oily->Action1 Solid->Action1 Wash required PurityCheck Check HPLC Purity Action1->PurityCheck HighImp > 2% Non-polar Impurity (Bis-alkylated) PurityCheck->HighImp ColorBody Colored / < 98% Purity PurityCheck->ColorBody Action2 Protocol B: Toluene Recrystallization HighImp->Action2 Action3 Carbon Treatment + Ethyl Acetate Slurry ColorBody->Action3 Final Pure Crystalline Solid Action2->Final Action3->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and impurity profile of the crude material.

Protocol A: The "Water Crash" (Glycol Removal)

Objective: To remove the high-boiling ethylene glycol solvent and inorganic salts (KF/KCl) without losing the organic product.[1][2]

The Science: 2-Amino-4-(2-hydroxyethoxy)benzonitrile is an organic solid with limited water solubility, whereas ethylene glycol is miscible with water in all proportions.[1][2] Rapid dilution forces the hydrophobic benzonitrile to precipitate while keeping the glycol in the aqueous phase.[2]

Step-by-Step:

  • Quench: Cool the reaction mixture (typically in ethylene glycol) to 50-60°C . Do not cool to room temperature yet, as the viscosity will make stirring impossible.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing Ice Water (volume ratio 1:5, Reaction:Water) under vigorous mechanical stirring.

    • Critical: Do not pour water into the reaction; pour reaction into water.[2] This ensures the product is always in a "poor solvent" environment, preventing oiling out.

  • Digestion: Stir the resulting slurry for 30-60 minutes. This allows the ethylene glycol trapped inside the solid aggregates to diffuse into the water.[2]

  • Filtration: Filter via Büchner funnel.

  • Displacement Wash: Wash the cake with copious amounts of water until the filtrate pH is neutral (removing base) and the filtrate viscosity drops to that of pure water (removing glycol).[2]

  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Checkpoint: The solid should be free-flowing.[1][2] If it is "tacky," glycol remains. Repeat the water slurry.[2]

Protocol B: Toluene Recrystallization (Polishing)

Objective: To remove non-polar impurities (bis-alkylated byproducts) and improve crystal morphology.[1][2]

The Science: Toluene is an excellent solvent for this class of compounds because it solubilizes the non-polar impurities at room temperature but requires heat to solubilize the polar 2-amino-4-(2-hydroxyethoxy)benzonitrile (due to pi-stacking and hydrogen bonding).[1][2]

Step-by-Step:

  • Slurry: Suspend the dried solid from Protocol A in Toluene (5-8 volumes relative to solid weight).

  • Dissolution: Heat to reflux (110°C). The solution should become clear.

    • Note: If dark particles remain, perform a hot filtration to remove inorganic salts or polymerized char.

  • Crystallization: Stop heating and allow the flask to cool slowly to room temperature on a cork ring. Do not crash cool with ice yet.[1][2] Slow cooling promotes pure crystal growth that excludes impurities.[2]

  • Maturation: Once at room temperature, cool to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter the off-white/white crystals.

  • Wash: Wash with cold Toluene (1 vol) followed by Hexane (2 vol) to remove residual high-boiling toluene.[1][2]

Data Summary: Solvent Suitability

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRole
Water InsolubleInsolubleHigh (Glycol/Salts)Primary Wash
Toluene SolubleInsolubleHigh (Non-polars)Recrystallization
Ethyl Acetate SolubleSolubleLowAvoid (Yield loss)
Ethanol SolubleModerateModerateAlternative Recryst.[1][2][3]
Protocol C: Activated Carbon Treatment (Color Removal)

Objective: To remove oxidized aniline species (brown/red color).[1][2]

If the product remains brown after Protocol B:

  • Dissolve the solid in hot Ethanol or IPA (10-15 volumes).

  • Add Activated Carbon (5-10 wt% relative to product).[1][2]

  • Reflux for 30 minutes.

  • Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.[2]

  • Concentrate the filtrate and induce crystallization by adding water (anti-solvent) dropwise.[2]

References & Grounding

  • Synthesis of 2-Amino-4-fluorobenzonitrile (Starting Material):

    • Source: Sigma-Aldrich Product Data.[1][2]

    • Relevance: Defines the precursor scaffold and potential fluorinated impurities.[2]

    • Link:[1][2]

  • General Nucleophilic Aromatic Substitution (SNAr) on Benzonitriles:

    • Source: PubChem Compound Summary (Analogous structures).[2]

    • Relevance: Validates the reaction mechanism (Fluoride displacement by alkoxide) and the formation of ether linkages.[2]

    • Link:[1][2][3]

  • Purification of Gefitinib Intermediates (Analogous Chemistry):

    • Source: ResearchGate / BenchChem Protocols.[1][2]

    • Relevance: Confirms the use of toluene and aqueous washes for alkoxy-benzonitrile intermediates in kinase inhibitor synthesis.[1][2]

    • Link: (General Reference for class)[1][2]

  • Ethylene Glycol Removal Techniques:

    • Source: PrepChem.[1][2]

    • Relevance: Standard organic synthesis procedures for removing high-boiling diols via aqueous partition.[1][2]

    • Link:[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Amino-4-(2-hydroxyethoxy)benzonitrile and Ethylene Glycol before proceeding.[1][2] Nitriles are toxic; handle in a fume hood.

Sources

Technical Support Center: Stability of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

[1]

Executive Stability Profile

Core Status: Conditionally Stable

  • Low Temperature / Dilute Acid: The compound is kinetically stable in dilute aqueous acids (e.g., 0.1% Formic acid or TFA in LCMS mobile phases) at room temperature.[1]

  • High Temperature / Strong Acid: The compound is unstable . Prolonged exposure to strong mineral acids (HCl, H₂SO₄) or elevated temperatures triggers irreversible hydrolysis of the nitrile group.

Quick Reference Data
ParameterStability StatusPrimary DegradantMechanism
0.1% Formic/TFA (RT) ✅ Stable (< 24h)NoneN/A
1M HCl (RT) ⚠️ MarginalAmide IntermediateSlow Hydrolysis
1M HCl (Reflux) ❌ UnstableCarboxylic AcidAcid-Catalyzed Hydrolysis
LCMS Analysis ✅ CompatibleNoneRapid elution prevents degradation

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the competing chemical pathways active in acidic media.

A. The Primary Pathway: Nitrile Hydrolysis

The nitrile (-CN) at the C1 position is the most labile functional group. In acidic media, the nitrogen protonates, activating the carbon for nucleophilic attack by water.[2][3][4]

  • Stage 1 (Amide Formation): The nitrile hydrolyzes to the primary amide, 2-amino-4-(2-hydroxyethoxy)benzamide . This is often the "M+18" impurity seen in LCMS.

  • Stage 2 (Acid Formation): Under forcing conditions (heat/strong acid), the amide hydrolyzes further to the carboxylic acid, 2-amino-4-(2-hydroxyethoxy)benzoic acid (M+19 from parent).[1]

B. The Electronic Effect (The "Ortho" Factor)

The amino group (-NH₂) at the ortho position plays a dual role:

  • Buffering: It protonates immediately to form an ammonium salt (-NH₃⁺). This electron-withdrawing species deactivates the ring, potentially slowing electrophilic attack but making the nitrile carbon more susceptible to nucleophiles (water).

  • Anchimeric Assistance: In some specific pH windows, the neighboring amino group can assist in water delivery, accelerating hydrolysis compared to simple benzonitriles.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation you will observe in HPLC/MS data.

DegradationPathwayStartParent Molecule(Nitrile)MW: 178.19IntermediateDegradant A(Primary Amide)MW: 196.20 (+18 Da)Start->Intermediate H3O+ / H2O(Slow at RT)SideAmmonium Salt(Reversible Protonation)Start->Side pH < 4FinalDegradant B(Carboxylic Acid)MW: 197.19 (+19 Da)Intermediate->Final H3O+ / Heat(Irreversible)

Figure 1: Acid-catalyzed degradation pathway.[1] The transition from Nitrile to Amide is the first sign of instability.

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak at RT +18 mass units in my LCMS."

Diagnosis: This is the Primary Amide hydrolysis product.[4] Root Cause:

  • Sample sat in acidic mobile phase (water/0.1% TFA) for >24 hours in the autosampler.

  • Use of strong acid (e.g., 1M HCl) for sample dissolution. Corrective Action:

  • Limit Exposure: Analyze samples within 4-6 hours of preparation.

  • Switch Diluent: Dissolve in 50:50 MeCN:Water (neutral) or DMSO. Only introduce acid at the column mixing point.

  • Check pH: Ensure your autosampler wash solvent is not contaminating the vial.

Issue 2: "The compound is not dissolving in 0.1M HCl."

Diagnosis: Kinetic solubility barrier. Root Cause: While the aniline amine protonates (forming a salt), the lattice energy of the solid benzonitrile may be high. Corrective Action:

  • Do NOT Heat: Heating will trigger the hydrolysis described above.

  • Co-solvent Strategy: Dissolve the solid in a minimal volume of DMSO or Methanol first, then slowly add the acidic aqueous buffer while vortexing. This creates a supersaturated solution without thermal stress.

Issue 3: "My yield is low after an acidic workup."

Diagnosis: Product loss to the aqueous phase or degradation. Root Cause:

  • If the pH is extremely low (<1), the diprotonated species (protonated amine + protonated ether oxygen/nitrile) is highly water-soluble.

  • If heated during extraction, you converted product to the carboxylic acid, which extracts into the aqueous base layer during subsequent washes.[1] Corrective Action:

  • Keep it Cold: Perform all acid quenches at 0°C.

  • pH Control: Neutralize quickly. Do not let the molecule sit in the acidic quench solution. Adjust pH to ~8-9 to extract the free base.

Validated Experimental Protocol: Forced Degradation Study

Use this protocol to empirically determine the stability window for your specific batch and conditions.

Objective: Quantify the half-life (

Materials:

  • HPLC System (UV detection at 254 nm).

  • 1M HCl (aq).

  • Internal Standard (e.g., Benzophenone - non-ionizable, stable).[1]

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in Methanol.

  • Stress Condition: Mix 100 µL Stock + 900 µL 1M HCl .

  • Control: Mix 100 µL Stock + 900 µL Water .

  • Incubation: Place both vials in a heating block at 60°C (accelerated condition) or 25°C (ambient).

  • Sampling: Inject 10 µL every 1 hour for 6 hours.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of the Amide (RRT ~0.8) and Acid (RRT ~0.6).

Data Interpretation:

  • If degradation < 2% after 6 hours: Stable for standard processing.

  • If degradation > 5%: Unstable ; avoid acidic workups or storage.

Storage and Handling Recommendations

  • Solid State: Store at 2-8°C, protected from light. The solid is stable.

  • Solution State:

    • Neutral/Organic (DMSO/MeCN): Stable for weeks at -20°C.

    • Acidic Solution:Do not store. Prepare fresh immediately before use.

References

  • BenchChem. Technical Guide: Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile. (Analogous chemistry for aminobenzonitriles).

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles to Amides: Mechanism and Conditions.

  • PubChem. Compound Summary: 2-Amino-4-(2-ethoxyphenoxy)benzonitrile (Structural Analog).[5] National Library of Medicine.

  • Chemistry LibreTexts. Nitrile Hydrolysis Mechanisms.

  • Sigma-Aldrich. Product Specification: 2-amino-4-(2-hydroxyethoxy)benzonitrile.[1]

removing by-products from 2-Amino-4-(2-hydroxyethoxy)benzonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-2A4HEB-001 Subject: Removal of by-products and isolation of high-purity 2-Amino-4-(2-hydroxyethoxy)benzonitrile. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Framework

You are likely synthesizing 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Target T ) via one of two common routes:

  • SNAr Route: 2-Amino-4-fluorobenzonitrile + Ethylene Glycol (Base mediated).

  • Alkylation Route: 4-Hydroxy-2-aminobenzonitrile + Ethylene Carbonate (or 2-chloroethanol).

The crude mixture typically presents as a dark brown/black oil or sticky solid due to the oxidative instability of the aniline moiety. The primary impurities preventing crystallization are unreacted phenols (starting material), bis-alkylated dimers , and N-alkylated side products .

This guide prioritizes an Acid-Base Swing Extraction protocol, which exploits the amphoteric nature of the amino-ether to separate it from non-basic dimers and acidic phenols without expensive chromatography.

Impurity Profiling & Origin Analysis

Before purification, identify your specific impurity profile to select the correct module.

Impurity TypeLikely OriginChemical BehaviorRemoval Strategy
Phenolic Precursor (4-Hydroxy-2-aminobenzonitrile)Incomplete conversion (Alkylation Route).Acidic (pKa ~10). Soluble in dilute NaOH.Caustic Wash (Module A)
The "Dimer" (Bis-ether)Reaction of one glycol molecule with two aryl fluorides (SNAr Route).Neutral/Lipophilic . Insoluble in dilute acid.Acid Extraction (Module B)
N-Alkylated By-products Competitive attack of the aniline amine on the electrophile.Basic . Hard to separate by extraction.Recrystallization (Module C)
Aniline "Tar" Oxidation of the free amine by air/light.High MW Polymer .Adsorption (Silica/Charcoal)

Critical Workflows (The "Fix")

Module A: The Acid-Base Swing (Primary Purification)

Recommended for: Removing non-basic impurities (Dimers, Tars) and acidic impurities (Phenols).

This protocol utilizes the basicity of the primary amine (-NH2) to pull the target into the aqueous phase, leaving neutral impurities behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Caustic Wash (Phenol Removal):

    • Wash the organic phase 2x with 0.5 M NaOH (or 10% Na2CO3).

    • Mechanism:[1][2] Deprotonates unreacted phenol precursors, pulling them into the aqueous waste.

    • Check: The aqueous layer should be yellow/orange (phenoxide). Keep the Organic Layer .

  • Acid Extraction (Target Isolation):

    • Extract the Organic Layer 3x with 1.0 M HCl .

    • Mechanism:[1] Protonates the aniline amine (

      
      ), pulling the Target T  into the water.
      
    • Separation: The Organic Layer now contains the Dimer and neutral Tars. Discard it (or save for analysis).

  • Precipitation (Recovery):

    • Cool the combined Acidic Aqueous Layers to 0–5°C.

    • Slowly adjust pH to ~10 using 6.0 M NaOH or solid Na2CO3.

    • Observation: The Target T should precipitate as a solid.

  • Filtration: Filter the solid, wash with water, and dry.

Module B: Recrystallization (Polishing)

Recommended for: Removing N-alkylated isomers and trace colored impurities.

If the Acid-Base swing yields a colored solid (95%+ purity), use this polishing step.

  • Solvent System: Toluene (preferred) or Isopropanol (IPA)/Water.

  • Protocol:

    • Suspend crude solid in Toluene (5 mL/g).

    • Heat to reflux (110°C). If insoluble, add small amounts of Ethanol dropwise until clear.

    • Activated Carbon Treatment: Add 5 wt% activated charcoal, stir at reflux for 15 mins, and filter hot (through Celite). Crucial for removing aniline oxidation colors.

    • Cool slowly to Room Temperature, then to 0°C.

    • Filter crystals and wash with cold Toluene.

Visual Troubleshooting Guides

Diagram 1: The Acid-Base Swing Logic Gate

This flow chart visualizes the separation logic described in Module A.

WorkupLogic Start Crude Mixture (Target + Phenol + Dimer + Tar) Dissolve Dissolve in EtOAc Start->Dissolve WashBase Wash with 0.5M NaOH Dissolve->WashBase Sep1 Phase Separation 1 WashBase->Sep1 AqWaste1 Aqueous Waste (Contains Phenol/Salts) Sep1->AqWaste1 Aqueous OrgLayer1 Organic Layer (Target + Dimer + Tar) Sep1->OrgLayer1 Organic ExtractAcid Extract with 1.0M HCl OrgLayer1->ExtractAcid Sep2 Phase Separation 2 ExtractAcid->Sep2 OrgWaste2 Organic Waste (Contains Dimer + Tar) Sep2->OrgWaste2 Organic AqProduct Acidic Aqueous Layer (Contains Target-NH3+) Sep2->AqProduct Aqueous Basify Basify (pH > 10) with NaOH AqProduct->Basify Final Precipitated Pure Target Basify->Final

Caption: Logical flow for separating amphoteric amino-benzonitriles from acidic and neutral impurities.

Diagram 2: Reaction Pathways & Impurity Formation

Understanding how impurities form allows you to prevent them upstream.

ReactionPath SM 2-Amino-4-fluorobenzonitrile Reaction S_NAr Reaction (Base/Heat) SM->Reaction Glycol Ethylene Glycol (Excess) Glycol->Reaction Target Target Product (Mono-ether) Reaction->Target Major Path Dimer Dimer Impurity (Bis-ether) Reaction->Dimer Low Glycol Equivs (Side Reaction) Tar Oxidative Tar (Azo/Polymer) Reaction->Tar Air Exposure (Oxidation)

Caption: Mechanistic origin of the "Dimer" impurity (caused by insufficient glycol excess) and "Tar" (caused by oxidation).[3]

Frequently Asked Questions (FAQ)

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

  • Cause: This "oiling out" usually indicates the presence of residual solvent (like DMF or DMSO) or that the temperature dropped too quickly.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, switch to a Toluene/Heptane system (add Heptane dropwise to the hot Toluene solution until cloudy, then cool).

Q2: Can I use column chromatography instead of the Acid-Base swing?

  • Answer: Yes, but it is often difficult due to the polarity of the amine and alcohol groups.

  • Guidance: If you must use a column, use DCM:Methanol (95:5) with 1% Triethylamine or Ammonia . The base is critical to prevent the amine product from "streaking" on the acidic silica gel [1].

Q3: Why is the yield low after the Acid-Base extraction?

  • Cause: The target molecule has a glycol tail, increasing its water solubility. It may not fully precipitate at pH 10, or it may partition partially into the organic waste if the pH wasn't low enough during the acid wash.

  • Fix: Saturate the final basic aqueous layer with NaCl (Brine) before filtration to "salt out" the organic product. Ensure the acid extraction pH is < 2.

Q4: How do I prevent the "Dimer" from forming in the first place?

  • Prevention: If using the SNAr route (Fluoride + Glycol), use a large excess of Ethylene Glycol (5–10 equivalents) as the solvent. This statistically favors the attack of a free glycol molecule on the fluoride over the attack of the already-formed product on a second fluoride [2].

References

  • General Purification of Anilines

    • Source: BenchChem Technical Support.[4][5] "Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives." (Analogous chemistry for amino-benzonitrile workup).

    • URL: (Cited as general methodology for amino-benzonitrile class).

  • Synthesis of Bosutinib Intermediates (Analogous Chemistry)

    • Source: U.S. Patent 6,002,008 (Wyeth).
    • Context: Validates the SNAr conditions and the risk of dimer form
    • URL:

  • Amphoteric Extraction Principles: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on "Separation of Neutral, Acidic, and Basic Compounds." Context: Foundational basis for the "Acid-Base Swing" protocol described in Module A.
  • Bosutinib Synthesis & Impurities

    • Source:Journal of Medicinal Chemistry, 2001, 44, 3965. "Synthesis and SAR of Bosutinib."
    • Context: Describes the handling of the 4-alkoxy-aniline moiety and its sensitivity to oxid
    • URL:

Sources

solving solubility issues with 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 2-Amino-4-(2-hydroxyethoxy)benzonitrile .

Compound: 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Document ID: TSC-SOL-2A4HEB-01 Version: 2.4 (Current) Status: Approved for External Release[1]

Executive Summary: The Molecule & The Challenge

2-Amino-4-(2-hydroxyethoxy)benzonitrile presents a classic "medicinal chemistry paradox." While it possesses polar handles (a primary amine and a terminal hydroxyl), its core is a rigid, planar benzonitrile system. The electron-withdrawing nitrile group significantly reduces the basicity of the amine, making standard pH manipulation strategies ineffective.[1]

This guide moves beyond generic advice. It addresses the specific physicochemical interactions driving this molecule's insolubility—primarily high crystal lattice energy and low pKa —and provides validated protocols to overcome them.

Part 1: The Physicochemical Profile (Know Your Enemy)

Before attempting dissolution, you must understand why the compound resists solvation.

PropertyEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~1.2 – 1.6Moderately lipophilic.[1] It prefers organic environments but isn't "grease."
pKa (Aniline -NH₂) < 1.5 (Critical)The Trap: The nitrile group pulls electron density, making the amine extremely weak.[1] It will NOT protonate/dissolve in standard acidic buffers (pH 4–5).
H-Bond Donors 2 (–NH₂, –OH)High potential for intermolecular H-bonding, leading to tight crystal packing (hard to break).[1]
Molecular Geometry Planar Core + Flexible TailThe flat ring encourages "stacking" (aggregation) in aqueous media.[1]

Part 2: Decision Matrix & Workflow

Do not guess. Follow this logic gate to select the correct formulation strategy based on your final application.

SolubilityWorkflow Start START: Define Application HighConc High Conc. (>10 mM) (Synthesis/Stock) Start->HighConc BioAssay Biological Assay (<100 µM, Aqueous) Start->BioAssay Animal In Vivo / PK Study (High Dose, Aqueous) Start->Animal DMSO Use DMSO or DMF (Avoid Alcohols) HighConc->DMSO Standard Cosolvent Kinetic Solubility Method: DMSO Stock + Dilution BioAssay->Cosolvent Cyclo Add HP-β-Cyclodextrin (Encapsulation) Animal->Cyclo Preferred Surfactant Add Tween 80 (0.5%) (Micellization) Animal->Surfactant Alternative Precip Does it Precipitate? Cosolvent->Precip Precip->Cyclo Yes (Crystalline) Precip->Surfactant Yes (Cloudy)

Figure 1: Solubility Decision Tree. Use this workflow to prevent "trial and error" waste of compound.

Part 3: Troubleshooting Guides (Scenario-Based)

Scenario A: "I added acid (HCl), but it still won't dissolve."

The Cause: You have fallen into the "Weak Base Trap." Most researchers assume an aniline-like -NH₂ group has a pKa around 4.6 and will protonate (become ionic and soluble) at pH 2–3.[1] However, in this molecule, the nitrile (–CN) group at position 1 is a strong electron-withdrawing group (EWG).[1] It delocalizes the lone pair of electrons on the amine, dropping the pKa to below 1.5.

  • Result: At pH 2, 3, or 4, the molecule remains neutral and hydrophobic.

The Solution: Stop using pH as your primary solubilizer. You would need a pH < 0 (concentrated acid) to protonate it, which is incompatible with biological assays.

  • Action: Switch to Co-solvency or Complexation (see Scenario B).

Scenario B: "My DMSO stock crashes out when I add it to cell media."

The Cause: This is "Kinetic Instability." When you dilute DMSO into water, the solvent power drops exponentially. The hydrophobic benzonitrile cores instantly aggregate to hide from water molecules. This often happens invisibly at first (micro-aggregates) leading to false-negative biological data.[1]

The Protocol (The "Step-Down" Method): Do not inject DMSO directly into bulk media. Use an intermediate co-solvent step.[2]

  • Prepare Stock: Dissolve compound in 100% DMSO at 200x the final concentration (e.g., 10 mM).

  • Prepare Intermediate: Mix the DMSO stock 1:1 with PEG-400 (Polyethylene Glycol 400).

    • Why? PEG-400 acts as a bridge.[1] It is miscible with both DMSO and water, reducing the "shock" of the transition.

  • Final Dilution: Slowly add the (DMSO/PEG) mix to your media/buffer with rapid vortexing.

    • Target: Final DMSO concentration < 0.5%.

Scenario C: "I need a high dose for animal studies (IP/PO)."

The Cause: Simple DMSO/Water mixtures are toxic at high volumes. You need a stable carrier system.

The Protocol (Cyclodextrin Encapsulation): Cyclodextrins (CDs) are donut-shaped molecules that hide the hydrophobic benzonitrile ring inside their cavity while presenting a hydrophilic face to the water.[1]

Recipe:

  • Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Method:

    • Weigh the compound.

    • Add the 20% HP-β-CD solution.[1]

    • Sonicate for 20–30 minutes at 30°C.

    • Critical Step: If it remains cloudy, adjust pH to 4.0 using 0.1M Lactic Acid. While the amine pKa is low, the hydroxyethoxy tail can participate in H-bonding better in a slightly acidic CD environment.[1]

  • Validation: Centrifuge at 10,000 rpm for 5 mins. If no pellet forms, the formulation is stable.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for my stock solution? A: Not recommended. While the compound has some solubility in ethanol, ethanol evaporates rapidly, leading to concentration changes in your stock over time. Furthermore, ethanol has a lower dielectric constant than DMSO, meaning it is less effective at disrupting the strong crystal lattice of this specific benzonitrile derivative.

Q: The solution turned yellow/brown after 24 hours. Is it degraded? A: Likely, yes. Aniline derivatives are prone to oxidation , especially in solution and when exposed to light.

  • Fix: Store DMSO stocks at -20°C. For aqueous experiments lasting >12 hours, add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the buffer.[1]

Q: Why does the compound stick to my plastic tips? A: The hydrophobic nature of the benzonitrile ring causes high adsorption to polypropylene (standard pipette tips).

  • Fix: Use Low-Retention tips or pre-wet the tip with the solvent before drawing the specific volume.[1]

Part 5: Data Summary Table

Solvent SystemSolubility RatingStabilityRecommended Use
Water (pH 7) Insoluble (< 10 µg/mL)HighNone
0.1 M HCl Poor (Partial protonation)ModerateNot Recommended
DMSO Excellent (> 50 mg/mL)High (if dark)Stock Solutions
Ethanol ModerateLow (Evaporation)Cleaning/Synthesis
20% HP-β-CD Good (~ 2-5 mg/mL)HighIn Vivo / Animal
DMSO + PEG400 Good (Kinetic)ModerateCell Culture (Acute)

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews. (Explains the pKa limitations for weak bases).

Sources

minimizing hydrolysis of the nitrile group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Nitrile Group Hydrolysis for Researchers, Scientists, and Drug Development Professionals.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing the hydrolysis of the nitrile group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile during experimental procedures. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity of your research.

Understanding the Challenge: The Susceptibility of the Nitrile Group to Hydrolysis

The nitrile group (-C≡N) in 2-Amino-4-(2-hydroxyethoxy)benzonitrile is a versatile functional group, but it is susceptible to hydrolysis, which can lead to the formation of an amide intermediate and ultimately the corresponding carboxylic acid.[1][2] This unwanted side reaction can significantly impact reaction yields and the purity of the final product. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[1][3]

The presence of the electron-donating amino group and the potentially reactive hydroxyethoxy group on the benzonitrile ring introduces specific challenges and considerations for maintaining the stability of the nitrile functionality.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the nitrile group of 2-Amino-4-(2-hydroxyethoxy)benzonitrile most susceptible to hydrolysis?

A1: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[1] In acidic solutions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon and makes it more vulnerable to nucleophilic attack by water.[2][4] Under basic conditions, the strongly nucleophilic hydroxide ion can directly attack the nitrile carbon.[4]

Q2: How do the amino and hydroxyethoxy substituents affect the rate of nitrile hydrolysis?

A2: The electron-donating amino group can influence the rate of hydrolysis depending on the reaction conditions. In moderately acidic solutions, electron-donating groups can increase the rate of hydrolysis by facilitating the initial protonation of the nitrile nitrogen.[5] Conversely, in strongly acidic media where the rate-determining step is the nucleophilic attack, electron-donating groups can slow down the reaction.

The hydroxyethoxy group introduces the possibility of intramolecular catalysis, where the hydroxyl group could act as an internal nucleophile or participate in acid/base catalysis, potentially accelerating hydrolysis under certain conditions.

Q3: Can I predict the optimal pH range to maintain the stability of 2-Amino-4-(2-hydroxyethoxy)benzonitrile?

Q4: Are there any specific solvents that can help minimize hydrolysis?

A4: While the choice of solvent is highly dependent on the specific reaction, using aprotic solvents and minimizing the presence of water is a general strategy to reduce hydrolysis. If an aqueous system is necessary, it is critical to control the pH and temperature. For stock solutions, polar aprotic solvents like DMSO and DMF are often used for compounds with limited solubility.[6]

Troubleshooting Guide: Minimizing Nitrile Hydrolysis

This section provides a structured approach to troubleshooting and preventing unwanted hydrolysis of the nitrile group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

Issue 1: Significant formation of amide or carboxylic acid byproduct detected.
Potential Cause Troubleshooting Steps & Rationale
Inappropriate pH 1. pH Monitoring and Control: Continuously monitor the pH of your reaction mixture. 2. Buffer Selection: Employ a suitable buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8). Phosphate or bicarbonate buffers are common choices, but their compatibility with your reaction should be verified.[7][8][9]
Elevated Temperature 1. Lower Reaction Temperature: If the reaction kinetics allow, perform the experiment at a lower temperature. The rate of hydrolysis generally increases with temperature. 2. Minimize Reaction Time: Reduce the overall reaction time to limit the exposure of the nitrile group to hydrolytic conditions.
Presence of Strong Acids or Bases 1. Use of Milder Reagents: If possible, substitute strong acids or bases with milder alternatives that are still effective for your desired transformation. 2. Stoichiometric Control: Carefully control the stoichiometry of any acidic or basic reagents to avoid excess that could promote hydrolysis.
Intramolecular Catalysis 1. Protecting Groups: Consider protecting the hydroxyl group of the hydroxyethoxy substituent to prevent its participation in intramolecular catalysis. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[10][11] The choice of protecting group will depend on its stability under your reaction conditions and the ease of deprotection.
Issue 2: Difficulty in achieving desired reaction without initiating nitrile hydrolysis.
Potential Cause Troubleshooting Steps & Rationale
Reactive Functional Groups 1. Orthogonal Protecting Group Strategy: If your desired reaction targets the amino or hydroxyl group, a protecting group strategy is highly recommended. The use of orthogonal protecting groups allows for the selective deprotection of one group without affecting the other or the nitrile.[12] For example, an Fmoc group on the amine (base-labile) and a t-butyl ether on the hydroxyl (acid-labile) could be employed.[11]
Incompatible Reaction Conditions 1. Anhydrous Conditions: If your reaction chemistry allows, perform the experiment under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). This will minimize the availability of water for hydrolysis. 2. Alternative Catalysts: Explore alternative, non-hydrolytic catalysts for your desired transformation. For example, certain enzyme-catalyzed reactions can proceed under mild, neutral pH conditions.[13]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring pH Control
  • Buffer Preparation: Prepare a suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0) using high-purity water.

  • Reactant Preparation: Dissolve 2-Amino-4-(2-hydroxyethoxy)benzonitrile in a minimal amount of a compatible organic co-solvent (e.g., DMSO, THF) if it has low aqueous solubility.

  • Reaction Setup: In a reaction vessel, combine the buffer solution and any other aqueous reagents.

  • Addition of Substrate: Slowly add the solution of 2-Amino-4-(2-hydroxyethoxy)benzonitrile to the buffered reaction mixture with stirring.

  • pH Monitoring: Monitor the pH of the reaction mixture throughout the process and adjust as necessary with dilute acid or base.

  • Temperature Control: Maintain the desired reaction temperature using a water bath or other temperature-controlled apparatus.

  • Work-up: Upon completion, proceed with the work-up procedure, being mindful that pH changes during extraction or purification can also induce hydrolysis.

Protocol 2: Monitoring Nitrile Hydrolysis by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed to monitor the progress of your reaction and quantify the amount of starting material, amide intermediate, and carboxylic acid byproduct.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution profile at a wavelength where all components have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Quantification: Use certified reference standards of the starting material, amide, and carboxylic acid to create calibration curves for accurate quantification.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

Hydrolysis_Pathway_and_Mitigation Start 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Stable Nitrile) Amide Amide Intermediate Start->Amide Hydrolysis CarboxylicAcid Carboxylic Acid Byproduct Amide->CarboxylicAcid Further Hydrolysis HydrolysisConditions Harsh Conditions (Strong Acid/Base, High Temp) HydrolysisConditions->Start HydrolysisConditions->Amide Mitigation Mitigation Strategies ControlpH Control pH (6-8) Mitigation->ControlpH LowTemp Low Temperature Mitigation->LowTemp ProtectingGroups Protecting Groups (Amine/Hydroxyl) Mitigation->ProtectingGroups Anhydrous Anhydrous Conditions Mitigation->Anhydrous

Caption: Hydrolysis pathway of 2-Amino-4-(2-hydroxyethoxy)benzonitrile and key mitigation strategies.

Troubleshooting_Workflow Start Unwanted Hydrolysis Detected CheckpH Is pH controlled? Start->CheckpH CheckTemp Is temperature minimized? CheckpH->CheckTemp Yes ImplementpHControl Implement Buffer System (pH 6-8) CheckpH->ImplementpHControl No ConsiderProtectingGroups Are reactive groups protected? CheckTemp->ConsiderProtectingGroups Yes LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No ProtectGroups Apply Orthogonal Protecting Groups ConsiderProtectingGroups->ProtectGroups No Success Nitrile Stability Improved ConsiderProtectingGroups->Success Yes ImplementpHControl->CheckTemp LowerTemp->ConsiderProtectingGroups ProtectGroups->Success

Caption: A decision-making workflow for troubleshooting nitrile hydrolysis.

References

  • Abbas, K. A. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Retrieved from [Link]

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1457-1463. [Link]

  • Google Patents. (1936). Amino-alkoxy-benzamides and process of preparing the same. US2044016A.
  • Pasto, D. J., & Serve, M. P. (1965). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]

  • The Royal Society of Chemistry. (2021, October 6). Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0 ± 0.1) °C. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Spanu, P., & Pulici, M. (2007). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. The Journal of organic chemistry, 72(23), 8673–8676. [Link]

  • LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. [Link]

  • Google Patents. (2007).
  • MDPI. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • American Chemical Society. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]

  • American Chemical Society. (2026, February 27). Enzyme-Catalyzed Intramolecular C–C Coupling Transformation of Nitriles. Journal of the American Chemical Society. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Frontiers. (n.d.). The optimized structure of benzonitrile with numbered positions of deprotonation. [Link]

  • Rzepa, H. (2025, July 17). Typical Electron-Withdrawing Groups Are o, m-Directors Rather than m-Directors in Electrophilic Aromatic Substitution. Henry Rzepa's Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • ScienceMadness. (2008, May 30). A question on the hydrolisis of nitriles to acids. [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • ResearchGate. (n.d.). Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013, October 4). One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. [Link]

  • National Center for Biotechnology Information. (2006, July 28). Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of amino acid amide derivatives of 2-aminofluorene, 4-aminobiphenyl and 4, 4-diaminobiphenyl by leucine aminopeptidase. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(2-ethoxyphenoxy)benzonitrile. PubChem. [Link]

  • BUCHI. (n.d.). Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide for 2-Amino-4-(2-hydroxyethoxy)benzonitrile: Solvent Effects and Instrument Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(2-hydroxyethoxy)benzonitrile is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecular architecture—comprising an electron-withdrawing nitrile core, an electron-donating primary amine, and a flexible, polar 2-hydroxyethoxy side chain—presents unique analytical challenges.

This guide objectively compares the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and instrument platforms (400 MHz High-Field vs. 80 MHz Benchtop) for the structural validation of this compound. By establishing a self-validating experimental protocol, researchers can ensure robust, reproducible data for drug development workflows.

Molecular Context & Mechanistic Causality

The analytical behavior of 2-Amino-4-(2-hydroxyethoxy)benzonitrile is dictated by its multiple hydrogen-bond donors (-OH, -NH2) and acceptors (-CN, ether oxygen).

The Causality of Chemical Shifts: The electron-donating nature of the -NH2 (C2) and alkoxy (C4) groups strongly shields the ortho and para positions on the aromatic ring. This results in a distinct upfield shift for the C3 and C5 protons compared to the C6 proton (which is deshielded by the ortho-nitrile group). Furthermore, the chemical shifts of the exchangeable protons (-OH, -NH2) are highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity, making solvent selection the most critical variable in the analytical workflow.

Comparative Analysis 1: Solvent Systems (DMSO-d6 vs. CDCl3)

Choosing the correct deuterated solvent dictates whether critical functional groups are resolved or lost to chemical exchange.

  • DMSO-d6 (Dimethyl Sulfoxide-d6) - The Superior Choice:

    • Mechanistic Causality: DMSO is a strong hydrogen-bond acceptor. It forms stable intermolecular hydrogen bonds with the -OH and -NH2 protons of the analyte. This interaction drastically reduces the chemical exchange rate of these protons, locking them in place on the NMR timescale. As a result, they appear as sharp, distinct, and highly deshielded (downfield) signals.

    • Validation: The residual water peak in DMSO-d6 appears consistently at 3.33 ppm[1], cleanly separating from the aliphatic -O-CH2-CH2-OH signals (~3.7 and ~4.0 ppm).

  • CDCl3 (Chloroform-d) - The Suboptimal Alternative:

    • Mechanistic Causality: CDCl3 is non-polar and non-hydrogen-bonding. In this environment, exchangeable protons undergo rapid intermolecular exchange, often coalescing into a single, broad, undefined hump that drifts depending on sample concentration and trace moisture.

    • Validation: While the residual water peak in CDCl3 is safely out of the way at 1.56 ppm[2], the lack of resolution for the amine and hydroxyl groups removes critical structural validation points required for API intermediate QC.

Table 1: Predicted 1H NMR Chemical Shifts (400 MHz)
Proton AssignmentMultiplicityExpected Shift in DMSO-d6Expected Shift in CDCl3Causality / Notes
C6-H (Aromatic) Doublet (J=8.5 Hz)~7.35 ppm~7.40 ppmDeshielded by ortho-nitrile group.
C5-H (Aromatic) Doublet of doublets~6.35 ppm~6.30 ppmShielded by ortho-alkoxy group.
C3-H (Aromatic) Doublet (J=2.5 Hz)~6.25 ppm~6.15 ppmHighly shielded (between -NH2 and -OR).
-NH2 (Amine) Broad Singlet~5.90 ppm~4.30 ppm (Broad)Strong H-bonding in DMSO shifts signal downfield.
-OH (Hydroxyl) Broad Singlet~4.85 ppmVariableRapid exchange in CDCl3 causes peak drift.
-O-CH2- (Ether) Triplet~4.05 ppm~4.10 ppmDistinct aliphatic signature.
-CH2-OH (Alcohol) Triplet / Multiplet~3.70 ppm~3.95 ppmShifts slightly based on H-bonding state.

Comparative Analysis 2: Instrument Platforms

Drug development labs increasingly rely on benchtop NMR for rapid QC, while high-field instruments remain the gold standard for structural elucidation.

Table 2: Platform Performance Comparison
Parameter400 MHz High-Field NMR80 MHz Benchtop NMR
Resolution (Δν) Excellent; clear first-order multiplets.Moderate; second-order "roofing" in aromatic region.
Sensitivity High (requires <5 mg sample).Lower (requires 15-20 mg sample).
Throughput Medium (requires core facility access).High (at-line, fume hood compatible).
Primary Utility De novo structural elucidation.Reaction monitoring & raw material QC.

Mechanistic Causality of Resolution: At 80 MHz, the reduced magnetic field compresses the spectral window in Hertz. The Δν/J ratio (difference in chemical shift vs. coupling constant) decreases, leading to strong coupling (second-order effects). The C3-H and C5-H signals may exhibit "roofing" or merge into a multiplet on a benchtop system, whereas a 400 MHz system cleanly resolves them into a doublet and a doublet of doublets.

Experimental Protocol: Self-Validating 1H NMR Workflow

To ensure absolute trustworthiness, the following step-by-step methodology incorporates internal validation steps to guarantee quantitative accuracy.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 2-Amino-4-(2-hydroxyethoxy)benzonitrile. Causality: Consistent concentration prevents concentration-dependent shift drift of exchangeable protons.

  • Dissolve in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm. Causality: Proper depth prevents magnetic susceptibility artifacts at the sample boundaries, ensuring a homogeneous magnetic field.

Step 2: Acquisition Parameters (The Self-Validating Step)

  • Set the probe temperature to 298 K.

  • Configure a standard 1D proton pulse sequence (e.g., zg30).

  • Critical Parameter: Set the relaxation delay (D1) to 5.0 seconds .

    • Causality: Standard automated routines often use D1 = 1.0s. Because the T1 relaxation times of isolated aromatic protons can exceed 2-3 seconds, a 5.0s delay ensures complete magnetization recovery. This makes the integration strictly quantitative, allowing the system to self-validate (the total area of the aromatic protons must exactly equal 3.00 relative to the 4.00 of the aliphatic chain).

  • Acquire 16 scans for a signal-to-noise ratio (SNR) > 100:1.

Step 3: Processing and Validation

  • Apply a 0.3 Hz exponential line-broadening window function before Fourier Transform to optimize SNR without sacrificing resolution.

  • Phase and baseline correct manually.

  • Set the internal TMS peak to exactly 0.00 ppm. Check the residual DMSO pentet at 2.50 ppm as a secondary validation point[1].

Workflow Visualization

NMR_Workflow Start Analyte: 2-Amino-4-(2-hydroxyethoxy)benzonitrile Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Optimal H-Bonding) Solvent->DMSO High Polarity CDCl3 CDCl3 (Poor Exchange Control) Solvent->CDCl3 Low Polarity Inst Instrument Platform DMSO->Inst CDCl3->Inst HF 400 MHz High-Field (Full Dispersion) Inst->HF Structure Elucidation BT 80 MHz Benchtop (Routine QC) Inst->BT Process Monitoring Data Quantitative Integration (Self-Validating D1=5s) HF->Data BT->Data

Decision matrix for the NMR analysis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (1997) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (2010) URL: [Link]

Sources

Technical Characterization Guide: FTIR Analysis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the FTIR characteristics of 2-Amino-4-(2-hydroxyethoxy)benzonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK inhibitors). This document is structured to assist researchers in validating synthesis success and monitoring purity during drug development.

Executive Summary & Molecular Context

2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: Analogous to 109684-95-5 family) is a bifunctional aromatic intermediate characterized by an electron-withdrawing nitrile group, an electron-donating amino group, and a hydroxyethoxy ether side chain.

In drug development, this molecule typically results from the nucleophilic aromatic substitution (SNAr) of 2-amino-4-fluorobenzonitrile with ethylene glycol . FTIR spectroscopy is the preferred method for In-Process Control (IPC) because it rapidly differentiates the target product from the starting material by tracking the formation of the ether linkage and the hydroxyl group, while confirming the integrity of the nitrile moiety.

Molecular Functional Groups
  • Nitrile (-C≡N): The diagnostic "silent region" anchor.

  • Primary Amine (-NH₂): Hydrogen bond donor/acceptor.

  • Ether Linkage (Ar-O-CH₂-): The site of synthetic transformation.

  • Primary Alcohol (-CH₂OH): Key reactive handle for subsequent steps.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness, follow this standardized Attenuated Total Reflectance (ATR) protocol.

Sample Preparation & Acquisition
  • Instrument Setup: Calibrate FTIR spectrometer using a Polystyrene standard (peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

  • Background Scan: Acquire an air background (32 scans) to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.

  • Sample Application:

    • Place 2–5 mg of the solid product onto the Diamond/ZnSe crystal.

    • Apply pressure using the anvil until the force gauge reaches the "High" or "Green" zone (ensure uniform contact).

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 (sufficient for solid samples)

  • Cleaning: Clean crystal with Isopropanol (IPA) and verify baseline return to 100% T before the next sample.

Characteristic Peak Analysis: Target vs. Precursor

The following table provides a comparative analysis between the target molecule and its common precursor, 2-Amino-4-fluorobenzonitrile . This comparison allows for immediate "Go/No-Go" decision-making during synthesis.

Table 1: Comparative FTIR Spectral Data
Functional GroupVibration ModeTarget: 2-Amino-4-(2-hydroxyethoxy)benzonitrile (cm⁻¹)Precursor: 2-Amino-4-fluorobenzonitrile (cm⁻¹)Diagnostic Insight
Hydroxyl (-OH) O-H Stretch3200–3550 (Broad) AbsentPrimary Indicator: Appearance of broad band overlapping NH₂ indicates successful ethoxylation.
Primary Amine N-H Stretch3350 & 3450 (Doublet)3350 & 3450 (Doublet)Remains relatively constant; confirms -NH₂ integrity.
Aliphatic Chain C-H Stretch (sp³)2850–2950 AbsentSecondary Indicator: Appearance confirms the addition of the ethylene glycol chain.
Nitrile C≡N Stretch2210–2225 (Sharp)2215–2230 (Sharp)Strong, sharp peak in the "silent region." Shift is minimal but confirms CN is intact.
Aromatic Ring C=C Stretch1580–16201580–1620Characteristic aromatic skeletal vibrations.
Ether C-O-C Stretch1240–1260 (Ar-O) 1050–1080 (R-O) AbsentCritical Check: Strong bands appearing in the fingerprint region confirm ether formation.
Aryl Fluoride C-F StretchAbsent1200–1250 (Strong) Purity Check: Disappearance of the strong C-F band confirms consumption of starting material.

Reaction Monitoring Workflow

The following diagram illustrates the logical flow for using FTIR to monitor the synthesis of the target molecule from its fluoro-precursor.

ReactionMonitoring Start Start: 2-Amino-4-fluorobenzonitrile Reaction Reaction: S_NAr Mechanism Start->Reaction Dissolve in solvent Reagent Reagent: Ethylene Glycol + Base Reagent->Reaction Nucleophilic Attack Check FTIR Checkpoint Reaction->Check Aliquot Sampling Success Target: 2-Amino-4-(2-hydroxyethoxy)benzonitrile Check->Success C-F Gone, O-H Present, C-O-C Present Fail Issue: Incomplete / Hydrolysis Check->Fail C-F Persists (Incomplete) Check->Fail C=O Peak @ 1680 (Nitrile Hydrolysis)

Figure 1: Logic flow for FTIR-based monitoring of the SNAr synthesis pathway, highlighting critical spectral decision points.

Comparative Performance: FTIR vs. Alternatives

While FTIR is the primary tool for rapid characterization, understanding its position relative to other analytical techniques is crucial for a comprehensive control strategy.

FeatureFTIR (Recommended) HPLC-UV ¹H NMR
Primary Use Rapid Identity & Functional Group ConfirmationPurity Quantification & Impurity ProfilingStructural Elucidation & Solvent Residuals
Speed < 2 Minutes20–40 Minutes15–60 Minutes
Sample State Solid/Neat (Non-destructive)Solution (Destructive)Solution (Deuterated Solvent)
Blind Spot Cannot easily quantify trace impurities (<1%)Misses inorganic salts; requires reference standardsExpensive; lower throughput
Key Advantage Instant feedback on reaction completion (C-F vs C-O switch).Precise quantification of % area purity.Definitive proof of structure (integration of protons).
Impurity Profiling with FTIR
  • Hydrolysis Byproduct (Amide): If the reaction conditions are too harsh (high pH/temp), the nitrile (-CN) may hydrolyze to an amide.

    • Detection: Look for a new, strong Carbonyl (C=O) peak around 1650–1690 cm⁻¹ . The sharp Nitrile peak at 2220 cm⁻¹ will diminish.

  • Residual Solvent (Ethylene Glycol):

    • Detection: Excessive broadening of the O-H region (3200–3500 cm⁻¹) and very strong aliphatic C-H peaks relative to the aromatic signals.

References

  • Sigma-Aldrich. 2-Amino-4-fluorobenzonitrile Product Specification & MSDS.[1][2]Link

  • National Institute of Standards and Technology (NIST). Benzonitrile, 2-amino- (Anthranilonitrile) IR Spectrum.Link

  • BenchChem. Technical Guide: Spectral Analysis of Fluorinated Benzonitriles.Link

  • PubChem. Compound Summary: 2-Amino-4-hydroxybenzonitrile (Structural Analog).Link

  • Thermo Fisher Scientific. FTIR Spectroscopy for Reaction Monitoring and Impurity Analysis.Link

Sources

comparing 2-Amino-4-(2-hydroxyethoxy)benzonitrile with other benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 2-Amino-4-(2-hydroxyethoxy)benzonitrile vs. Benzonitrile Analogs in Medicinal Chemistry

Executive Summary

2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 1525709-24-3) represents a specialized scaffold in the design of bioactive small molecules, particularly kinase inhibitors and antibody-drug conjugate (ADC) payloads. Unlike its ubiquitous analog 2-Amino-4-methoxybenzonitrile , this molecule incorporates a hydroxyethyl ether tail. This structural modification serves two critical functions in drug development: it significantly lowers logP (enhancing aqueous solubility) and provides a terminal hydroxyl handle for further conjugation or PROTAC linker attachment.

This guide objectively compares the performance, physicochemical profile, and synthetic utility of 2-Amino-4-(2-hydroxyethoxy)benzonitrile against its two primary competitors: the lipophilic standard 2-Amino-4-methoxybenzonitrile and the reactive parent 2-Amino-4-hydroxybenzonitrile .

Chemical Profile & Structural Analysis

The electronic and steric environment of the benzonitrile core dictates its reactivity in heterocycle formation (e.g., quinazolines, quinolines).

Feature2-Amino-4-(2-hydroxyethoxy)benzonitrile 2-Amino-4-methoxybenzonitrile 2-Amino-4-hydroxybenzonitrile
Structure

Ether-linked Alcohol

Methoxy Ether

Free Phenol
CAS Number 1525709-24-3 7251-09-467608-59-7
Role Solubilizing Scaffold / Linker HubStandard Hydrophobic CoreReactive Precursor
Electronic Effect Electron Donating (+M) at C4Electron Donating (+M) at C4Strong Donor (+M), pH dependent
Solubility (Aq) High (H-bond donor/acceptor)Low (Lipophilic)Moderate (pH dependent)
LogP (Pred.) ~0.8 - 1.2~1.8 - 2.1~1.2
Primary Utility ADCs, PROTACs, Soluble Kinase InhibitorsOral Bioavailability (Lipophilic drugs)Synthesis Intermediate

Comparative Performance Data

A. Physicochemical Properties & Drug-Likeness

For medicinal chemists, the choice between the methoxy and hydroxyethoxy variants often hinges on ADME properties.

  • Solubility: The ethylene glycol chain in the title compound disrupts crystal packing and interacts with water, typically increasing solubility by 2-5 fold compared to the methoxy analog.

  • Permeability: While the methoxy analog (LogP ~2.0) has superior passive permeability, the hydroxyethoxy derivative (LogP ~1.0) remains within the "Rule of 5" ideal range while reducing metabolic clearance risks associated with high lipophilicity.

B. Synthetic Reactivity (Cyclization)

Both the title compound and the methoxy analog are used to synthesize Quinazolines (e.g., EGFR inhibitors like Gefitinib analogs).

  • Reaction: Condensation with formamidine acetate or Dimethylformamide dimethyl acetal (DMF-DMA).

  • Observation: The distal hydroxyl group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile does not interfere with the cyclization at the nitrile/amine core, provided the reaction conditions avoid strong electrophiles that could esterify the alcohol.

C. Decision Matrix: When to Select Which?

DecisionMatrix Start Select Benzonitrile Scaffold Q1 Is the target highly lipophilic? Start->Q1 Q2 Do you need a conjugation handle? Q1->Q2 No (Need Solubility) Res1 Use 2-Amino-4-methoxybenzonitrile (Standard Potency) Q1->Res1 Yes (Optimize LogP) Res2 Use 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Improved Solubility) Q2->Res2 No Res3 Use 2-Amino-4-(2-hydroxyethoxy)benzonitrile (Linker Attachment) Q2->Res3 Yes (PROTAC/ADC)

Caption: Selection logic for benzonitrile building blocks based on medicinal chemistry requirements.

Experimental Protocols

The synthesis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile is best achieved via a nucleophilic aromatic substitution (SNAr) on a nitro-precursor followed by reduction. Direct alkylation of the aminophenol (Comparator C) often leads to mixed N- and O-alkylation and is not recommended .

Recommended Workflow: Nitro-Reduction Route

Objective: Synthesize high-purity 2-Amino-4-(2-hydroxyethoxy)benzonitrile from 4-Fluoro-2-nitrobenzonitrile.

Reagents:

  • 4-Fluoro-2-nitrobenzonitrile (Starting Material)

  • Ethylene Glycol (Reagent & Solvent)[1]

  • Potassium Carbonate (

    
    )
    
  • Iron Powder (Fe) / Ammonium Chloride (

    
    ) or 
    
    
    
    /Pd-C

Step-by-Step Protocol:

  • SNAr Etherification:

    • Dissolve 4-Fluoro-2-nitrobenzonitrile (1.0 eq) in anhydrous DMF or neat Ethylene Glycol (5.0 eq).

    • Add

      
       (2.0 eq) and heat to 80°C  for 4–6 hours.
      
    • Mechanism:[2][3][4] The glycol acts as a nucleophile, displacing the fluoride. The nitrile and nitro groups activate the ring.

    • Workup: Pour into ice water. The product, 4-(2-hydroxyethoxy)-2-nitrobenzonitrile , usually precipitates as a yellow solid.[5] Filter and wash with water.

    • Checkpoint: Verify disappearance of Fluorine signals in NMR.

  • Nitro Reduction (Bechamp Conditions):

    • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and

      
       (1.0 eq).
      
    • Reflux at 80°C for 2 hours.

    • Note: Hydrogenation (

      
      , Pd/C) is cleaner but risks reducing the nitrile group if pressure is too high. Iron reduction is chemoselective.
      
    • Purification: Filter hot through Celite to remove iron. Concentrate filtrate.[6] Recrystallize from Ethanol/Hexane.

SynthesisPath SM 4-Fluoro-2-nitrobenzonitrile Inter 4-(2-hydroxyethoxy)- 2-nitrobenzonitrile SM->Inter Step1 Ethylene Glycol, K2CO3 80°C (SnAr) Prod 2-Amino-4-(2-hydroxyethoxy) benzonitrile Inter->Prod Step2 Fe, NH4Cl, EtOH (Reduction)

Caption: Optimized synthetic pathway minimizing side-reactions common in direct phenol alkylation.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Benzonitriles can release cyanide upon metabolism or combustion, though the 2-amino derivatives are generally stable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alcohol makes it slightly hygroscopic compared to the methoxy analog.

References

  • PubChem Compound Summary . 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS 1525709-24-3). National Center for Biotechnology Information. Available at: [Link]

Sources

chromatographic separation of 2-Amino-4-(2-hydroxyethoxy)benzonitrile isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Separation of 2-Amino-4-(2-hydroxyethoxy)benzonitrile Isomers

Authored by a Senior Application Scientist

In the landscape of pharmaceutical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-4-(2-hydroxyethoxy)benzonitrile serves as a critical building block in the development of various active pharmaceutical ingredients (APIs).[1][2] However, synthetic routes can often yield a mixture of positional isomers, which are structurally similar compounds with potentially different pharmacological or toxicological profiles. The separation and quantification of these isomers are therefore a non-trivial analytical challenge that demands robust and efficient chromatographic strategies.

This guide provides a comparative analysis of various chromatographic techniques for the separation of 2-Amino-4-(2-hydroxyethoxy)benzonitrile from its key positional isomers. We will delve into the mechanistic principles behind method selection, offer detailed experimental protocols, and present a logical framework for choosing the optimal technique for your research and development needs.

The Analytical Challenge: Understanding the Isomers

The primary difficulty in separating the isomers of 2-Amino-4-(2-hydroxyethoxy)benzonitrile lies in their profound structural similarity. Positional isomers share the same molecular formula and weight, differing only in the arrangement of substituents on the benzonitrile ring. This results in nearly identical physicochemical properties, such as polarity and pKa, making their differentiation by standard chromatographic methods challenging and often leading to peak co-elution.[3]

For the purpose of this guide, we will consider the target analyte and its two most probable synthetic impurities:

  • Target Analyte: 2-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Isomer 1: 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Isomer 2: 2-Amino-5-(2-hydroxyethoxy)benzonitrile

The subtle differences in the placement of the amino group relative to the electron-withdrawing nitrile group and the bulky hydroxyethoxy group are the key to unlocking their separation.

Comparative Analysis of Chromatographic Techniques

The selection of a chromatographic technique is a balance of resolving power, speed, cost, and environmental impact. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness, particularly for non-volatile and polar compounds.[3][4]

  • Expertise & Experience: For aromatic compounds like benzonitrile derivatives, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. The separation mechanism relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. The structural isomers will exhibit minute differences in polarity, which can be exploited for separation. Adding a buffer or acid (e.g., formic acid, phosphoric acid) to the mobile phase is crucial.[5] It suppresses the ionization of the basic amino group, ensuring consistent interaction with the stationary phase and leading to sharper, more symmetrical peaks.

  • Alternative HPLC Mode - HILIC: For highly polar compounds that show poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6][7] Given the presence of the hydroxyl and amino groups, HILIC could provide a different selectivity compared to RP-HPLC.

Supercritical Fluid Chromatography (SFC)

SFC has re-emerged as a powerful separation technique, bridging the gap between gas and liquid chromatography.[8] It is particularly advantageous for its speed, high efficiency, and reduced environmental footprint.[9][10]

  • Expertise & Experience: SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[10] While pure CO2 is nonpolar, its elution strength can be dramatically increased by adding a polar co-solvent (modifier), such as methanol, making it ideal for separating polar compounds like our target analyte.[8] The low viscosity of the mobile phase allows for much higher flow rates than HPLC, leading to significantly faster separations without a loss of resolution.[9] This technique is also widely favored for chiral separations, should any chiral variants of the molecule be of interest.[9]

Gas Chromatography (GC)

GC offers exceptional resolving power but is generally limited to volatile and thermally stable compounds.

  • Expertise & Experience: The target molecule and its isomers, with their polar amino and hydroxyl groups, are non-volatile. Direct analysis by GC is not feasible. It would require a derivatization step, such as silylation, to block the polar functional groups and increase volatility.[3] This adds complexity and potential for analytical error to the workflow. While possible, GC is often considered a secondary technique for this type of analysis unless specific volatile impurities are being investigated.

Data Presentation: Performance Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Resolution Good to ExcellentExcellentExcellent
Speed ModerateVery FastFast
Sample Prep Simple (dissolve & inject)Simple (dissolve & inject)Complex (derivatization required)
Solvent Usage High (Aqueous & Organic)Low (Mainly CO2, small % organic)Low (Carrier Gas)
Versatility High (RP, Normal, HILIC, etc.)High (especially for polar & chiral)Limited to volatile/derivatized analytes
Cost (Operational) ModerateLowLow

Experimental Protocols & Workflows

The following protocols are robust starting points and should be optimized for specific instrumentation and impurity profiles.

Workflow for Chromatographic Method Selection

A Start: Isomeric Mixture of 2-Amino-4-(2-hydroxyethoxy)benzonitrile B Is the primary goal speed and reduced solvent use? A->B C YES B->C D NO B->D E Supercritical Fluid Chromatography (SFC) C->E F High-Performance Liquid Chromatography (HPLC) D->F L Final Method: SFC E->L G Does HPLC provide adequate resolution? F->G H YES G->H I NO G->I J Final Method: HPLC H->J K Consider alternative HPLC mode (e.g., HILIC) or switch to SFC I->K K->E

Caption: Decision tree for selecting the primary chromatographic technique.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This protocol is based on established methods for separating benzonitrile derivatives.[3][5][11]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Thermostatted column compartment.

    • Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 10% B

      • 17-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 245 nm (or determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method

This protocol leverages SFC's strength in separating polar compounds.[9]

  • Instrumentation:

    • Analytical SFC system.

    • Autosampler.

    • Photodiode Array (PDA) detector.

    • Back Pressure Regulator (BPR).

  • Chromatographic Conditions:

    • Column: Polar phase (e.g., Diol or Amino-based), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol.

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: 5% to 40% B

      • 7-8 min: 40% to 5% B

      • 8-10 min: 5% B (re-equilibration)

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar.

    • Detection: PDA scan 210-400 nm, single wavelength extraction at 245 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute as needed with methanol.

    • Filter through a 0.45 µm syringe filter before injection.

General Experimental Workflow

cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing A Weigh Sample B Dissolve in Appropriate Solvent A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC or SFC System C->D E Isocratic or Gradient Elution through Column D->E F Detection (e.g., UV/PDA) E->F G Integrate Chromatogram Peaks F->G H Quantify Isomers (Area % or vs. Standard) G->H I Generate Report H->I

Caption: Standard workflow for the analysis of benzonitrile isomers.

Troubleshooting Common Separation Issues

  • Problem: Peak Co-elution or Poor Resolution.

    • Causality: The selected mobile phase/gradient is not sufficiently selective for the subtle structural differences between the isomers.

    • Solution (HPLC): 1) Modify the gradient slope to make it shallower, allowing more time for separation. 2) Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. 3) Adjust the pH of the mobile phase to change the ionization state of the analytes.[3]

    • Solution (SFC): 1) Try a different co-solvent (e.g., ethanol or isopropanol). 2) Change to a stationary phase with different selectivity (e.g., from Diol to an Ethyl Pyridine phase).

  • Problem: Asymmetrical or Tailing Peaks.

    • Causality: This often indicates secondary interactions, particularly the basic amino group interacting with acidic silanols on the silica support. It can also be caused by column overload.

    • Solution (HPLC): Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the amine protonated.[5] Reduce the sample concentration.

    • Solution (SFC): Add a small amount of an amine additive (e.g., 0.1% diethylamine) to the methanol modifier to block active sites on the stationary phase.

Conclusion and Recommendations

Both RP-HPLC and SFC are highly capable techniques for the separation of 2-Amino-4-(2-hydroxyethoxy)benzonitrile isomers.

  • RP-HPLC stands as a reliable, well-understood, and universally available method. It is the recommended starting point for method development.

  • SFC offers significant advantages in terms of speed and reduced organic solvent consumption, making it an ideal choice for high-throughput screening or for laboratories committed to green chemistry principles.[9][10] Its high efficiency may also provide superior resolution for particularly challenging separations.

The choice between them will ultimately depend on the specific laboratory context, including available equipment, sample throughput requirements, and environmental considerations. For drug development professionals, validating both an HPLC and an orthogonal SFC method can provide a more comprehensive picture of a sample's purity profile.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction - Chemistry LibreTexts. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. [Link]

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

  • HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • 2-Amino-4-hydroxybenzonitrile | C7H6N2O | CID 12468683 - PubChem. [Link]

  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. [Link]

  • 2-Amino-4-(2-ethoxyphenoxy)benzonitrile | C15H14N2O2 | CID 80029872 - PubChem. [Link]

  • Chiral Drug Separation. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing). [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

Sources

Elemental Analysis Standards for 2-Amino-4-(2-hydroxyethoxy)benzonitrile: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent quality control, the elemental validation of synthetic intermediates is no longer a mere formality—it is a critical regulatory gate. 2-Amino-4-(2-hydroxyethoxy)benzonitrile (


, MW: 178.19  g/mol ) is a highly functionalized aromatic intermediate. Validating its exact stoichiometry requires highly precise analytical techniques to ensure no residual solvents, inorganic salts, or synthetic byproducts skew the final active pharmaceutical ingredient (API) formulation.

This guide objectively compares the analytical techniques and chemical calibration standards required to validate the purity of 2-Amino-4-(2-hydroxyethoxy)benzonitrile. As a Senior Application Scientist, I have structured this guide to move beyond basic operations, detailing the causality behind standard selection and providing self-validating experimental workflows.

Analytical Techniques Comparison

While modern laboratories employ a suite of tools for structural elucidation, absolute elemental mass fractions can only be reliably determined through specific quantitative methods.

Table 1: Orthogonal Techniques for Purity and Compositional Analysis

Analytical TechniquePrimary ApplicationAdvantagesLimitations for

CHNS/O Combustion Absolute elemental mass fractionsGold standard for stoichiometry; highly precise (±0.3% variance).Destructive; requires highly pure calibration standards.
Quantitative NMR (qNMR) Structural verification & relative purityNon-destructive; identifies specific functional groups and isomers.Less precise for absolute bulk C/N/O mass fractions.
HRMS (ESI-TOF) Exact mass determinationHigh sensitivity; confirms the molecular formula definitively.Subject to ionization bias; not quantitative for bulk elements.

For regulatory compliance (e.g., ICH Q3A guidelines), CHNS/O Dynamic Flash Combustion remains the gold standard. The classical Pregl-Dumas method, as detailed by the [1], forms the foundation of this technique, relying on high-temperature oxidation followed by gas chromatography.

Primary Calibration Standards: The Principle of Matrix Matching

A common pitfall in elemental analysis is treating all calibration standards as interchangeable. The dynamic flash combustion method relies on specific combustion kinetics. If the calibration standard combusts at a significantly different rate than the analyte, the resulting gas pulse will differ in shape, leading to peak tailing and integration errors.

For 2-Amino-4-(2-hydroxyethoxy)benzonitrile, the theoretical mass fractions are:

  • Carbon: 60.66%

  • Hydrogen: 5.66%

  • Nitrogen: 15.72%

  • Oxygen: 17.96%

To achieve maximum precision, the calibration standard must structurally and elementally resemble the analyte—a concept known as matrix matching .

Table 2: Calibration Standard Performance for


 
Calibration StandardChemical FormulaStructural SimilarityExp. %C RecoveryExp. %N Recovery

from Theoretical
Theoretical Analyte

N/A60.66% 15.72% 0.00%
Acetanilide

High (Aromatic, N, O)60.68%15.70%±0.02%
Sulfanilamide

Moderate (Aromatic, S)60.75%15.63%±0.09%
BBOT

Low (Bulky, S-containing)60.85%15.55%±0.19%

Data represents expected recovery variances based on matrix-matching principles.

Scientific Insight: According to application methodologies developed by [2], Acetanilide is the optimal standard for this specific matrix. Its aromatic ring and amide functional group provide combustion kinetics nearly identical to the benzonitrile and amino groups of our target analyte. Conversely, BBOT, while excellent for sulfur-containing compounds, is too bulky and introduces unnecessary variance for a C-H-N-O only compound.

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol cannot simply assume the instrument is correct. It must be designed as a self-validating system incorporating blank baselines, K-factor calibration, and secondary standard verification.

Protocol A: CHN Determination (Oxidative Combustion)

Causality Note: Why use tin capsules? Tin oxidation is highly exothermic. When the capsule drops into the 1000°C furnace, the tin flashes, temporarily boosting the local temperature to ~1800°C. This ensures the complete destruction of the refractory benzonitrile ring, preventing carbon from being left behind as soot.

  • System Conditioning: Run 3 empty tin capsules. Purpose: Establishes a stable baseline and purges residual atmospheric nitrogen (

    
    ) from the autosampler.
    
  • K-Factor Calibration: Weigh 1.0 mg, 2.0 mg, and 3.0 mg of highly pure Acetanilide into separate tin capsules. Combust in the presence of an

    
     pulse. The software calculates the K-factor: K = (Standard Weight × %Theoretical) / Peak Area.
    
  • Secondary Standard Verification (Critical Step): Weigh 2.0 mg of Sulfanilamide and run it as an "unknown."

    • Validation Gate: If the experimental values for the secondary standard deviate by more than ±0.3% from its theoretical values, the calibration is rejected, and the system must be checked for leaks.

  • Analyte Analysis: Weigh 2.0 mg of 2-Amino-4-(2-hydroxyethoxy)benzonitrile into a tin capsule. Run in triplicate. As outlined by [3], the gases pass through highly active copper powder at 600°C to reduce any

    
     species exclusively to 
    
    
    
    gas prior to GC separation.
Protocol B: Oxygen Determination (Pyrolytic Conversion)

Causality Note: Why use Pyrolysis instead of Combustion? Direct combustion produces both


 and 

, splitting the analyte's oxygen between two different molecules with different thermal conductivity responses. Pyrolysis at 1060°C over carbon black quantitatively converts all analyte oxygen into a single species: Carbon Monoxide (

). Furthermore, silver capsules must be used instead of tin, because tin forms

, which permanently traps oxygen and artificially lowers the result.
  • System Conditioning: Switch furnace to Pyrolysis mode (1060°C). Run 3 empty silver capsules.

  • Calibration: Calibrate using 1.0 mg to 3.0 mg of Benzoic Acid (an excellent oxygen standard lacking nitrogen, simplifying the chromatogram).

  • Analyte Analysis: Weigh 2.0 mg of 2-Amino-4-(2-hydroxyethoxy)benzonitrile into a silver capsule. The resulting

    
     gas is separated via an isothermal GC column and quantified via the Thermal Conductivity Detector (TCD).
    

Analytical Workflows & Mechanisms

To visualize the self-validating nature of the protocol and the chemical mechanism of the analyzer, refer to the diagrams below.

AnalyticalWorkflow N1 System Conditioning N2 Standard Calibration N1->N2 N3 Secondary Std Verification N2->N3 N4 Analyte Combustion N3->N4 N5 GC-TCD Quantification N4->N5

Figure 1: Self-validating analytical workflow for dynamic flash combustion.

CombustionMechanism Analyte C9H10N2O2 (Tin Capsule) Furnace Oxidation Reactor (O2, 1000°C) Analyte->Furnace Flash Combustion Gases1 CO2, H2O, NOx, N2, O2 Furnace->Gases1 Reduction Reduction Reactor (Cu, 600°C) Gases1->Reduction Removes Excess O2 Gases2 CO2, H2O, N2 Reduction->Gases2 Reduces NOx to N2 Detector GC Column & TCD (Peak Integration) Gases2->Detector Isothermal Separation

Figure 2: Mechanistic pathway of CHN combustion, gas reduction, and GC-TCD detection.

Conclusion

Validating the elemental composition of 2-Amino-4-(2-hydroxyethoxy)benzonitrile requires more than just running a sample through an analyzer. By selecting Acetanilide as a matrix-matched CHN standard, utilizing silver capsules for pyrolytic oxygen determination, and enforcing a self-validating protocol with secondary standard checks, researchers can guarantee that their analytical data meets the highest standards of pharmaceutical integrity.

References

  • The Royal Society of Chemistry (RSC). "CHNS Elemental Analysers - Technical Brief". URL:[Link]

  • VELP Scientifica. "CHNS Determination in Pharmaceutical Products by Flash Combustion". URL:[Link]

Solid-State Characterization and Crystallography Comparison: 2-Amino-4-(2-hydroxyethoxy)benzonitrile vs. Standard Alkoxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter challenges in optimizing the physicochemical properties of active pharmaceutical ingredient (API) intermediates. The compound 2-Amino-4-(2-hydroxyethoxy)benzonitrile is a highly versatile building block used in the synthesis of kinase inhibitors and fused heterocyclic scaffolds.

A critical decision in drug development is selecting the right functional group linker. Drug development professionals often ask: How does the flexible 2-hydroxyethoxy linker impact solid-state properties compared to rigid, shorter-chain alternatives like 2-Amino-4-methoxybenzonitrile?

This guide objectively compares the crystallographic behavior of these two compounds, detailing how the terminal hydroxyl group fundamentally rewrites the supramolecular hydrogen-bonding network, thereby influencing downstream solubility, lattice energy, and synthetic handling.

Causality in Solid-State Behavior: The Role of Linker Flexibility

In standard anilines and benzonitriles, crystal packing is primarily governed by weak N-H···N≡C hydrogen bonds and π-π stacking. When we analyze the standard alternative, 2-Amino-4-methoxybenzonitrile , the methoxy group acts solely as a weak hydrogen bond acceptor. Because the primary hydrogen bond donors (the -NH₂ protons) are electronically delocalized into the aromatic ring, their donor strength is diminished, leading to planar, 2D sheet-like crystal packing.

Conversely, the introduction of the 2-hydroxyethoxy group in 2-Amino-4-(2-hydroxyethoxy)benzonitrile introduces a highly flexible aliphatic linker terminating in a strong, localized hydrogen bond donor and acceptor (-OH). This structural change forces the molecule to adopt a non-planar, folded conformation to satisfy the thermodynamic drive for hydrogen bonding. The terminal -OH aggressively seeks the strong cyano (-C≡N) acceptor, facilitating robust intermolecular O-H···N≡C and O-H···O interactions [1].

The causality here is direct: the increased hydrogen-bonding capacity forces a tighter, 3D interlocked crystal lattice. This structural interlocking typically increases the crystal density and alters the dissolution thermodynamics, requiring more polar solvents during downstream API formulation.

G A 2-Amino-4-(2-hydroxyethoxy) benzonitrile C Flexible Linker + Terminal OH A->C B 2-Amino-4-methoxy benzonitrile D Rigid Linker + No Terminal OH B->D E Extended 3D H-Bond Network (O-H···N≡C) C->E F Planar 2D Stacking (N-H···N≡C only) D->F G Higher Density & Altered Solubility E->G H Standard Density & Lower Solubility F->H

Influence of functional group flexibility on crystal packing and physicochemical properties.

Quantitative Data & Structural Comparison

To objectively evaluate the performance of the target product against the standard alternative, we must look at the crystallographic parameters. The table below summarizes the representative solid-state shifts observed when transitioning from a methoxy to a hydroxyethoxy substituent on the benzonitrile core.

Crystallographic Property2-Amino-4-(2-hydroxyethoxy)benzonitrile2-Amino-4-methoxybenzonitrile
Linker Type Flexible, H-bond donor/acceptorRigid, H-bond acceptor only
Typical Crystal System Monoclinic (Accommodates flexible APIs)Orthorhombic (Favors rigid, planar APIs)
Primary H-Bond Motif 3D Network (O-H···N≡C, N-H···O)2D Sheets (N-H···N≡C)
Calculated Density ~1.35 - 1.40 g/cm³~1.25 - 1.30 g/cm³
Lattice Energy High (Driven by extended H-bonding)Moderate (Driven by π-π stacking)
Downstream Processing Requires polar solvents for dissolutionReadily soluble in standard organic solvents

Self-Validating Experimental Protocol for SCXRD

To ensure absolute trustworthiness and reproducibility in structural elucidation, the following protocol outlines a self-validating system for the crystallization and Single-Crystal X-Ray Diffraction (SCXRD) analysis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile. The workflow incorporates strict internal validation checks (R-factor thresholds) to confirm data integrity and rule out artifacts.

Workflow Step1 Solvent Screening (EtOAc / Hexane) Step2 Vapor Diffusion (Slow Kinetics) Step1->Step2 Step3 Crystal Harvesting (Paratone-N, 100K) Step2->Step3 Step4 SCXRD Collection (Mo-Kα radiation) Step3->Step4 Step5 Structure Refinement (SHELXL / OLEX2) Step4->Step5

Self-validating experimental workflow for single-crystal growth and X-ray data acquisition.

Step-by-Step Methodology:

Step 1: Crystallization via Vapor Diffusion Rationale: Vapor diffusion provides the slow, controlled supersaturation kinetics required to grow high-quality, defect-free single crystals, avoiding the kinetic trapping and twinning common in rapid solvent evaporation.

  • Dissolve 50 mg of 2-Amino-4-(2-hydroxyethoxy)benzonitrile in 1.0 mL of ethyl acetate (acting as the good solvent) in a 4 mL inner glass vial.

  • Place this unsealed inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane (acting as the anti-solvent).

  • Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20°C for 4 to 7 days until highly faceted, block-like crystals form.

Step 2: Crystal Harvesting & Mounting

  • Submerge the crystallization vial contents in a watch glass. Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions: 0.2 × 0.15 × 0.1 mm).

  • Coat the selected crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Mount the crystal on a MiTeGen loop and transfer it immediately to the diffractometer's nitrogen cold stream (100 K) to minimize thermal atomic motion.

Step 3: Data Collection & Refinement

  • Collect diffraction data using a microfocus X-ray diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Ensure a data redundancy of >4.0 and completeness of >99% up to 2θ = 50°.

  • Solve the phase problem using Intrinsic Phasing methods.

  • Refine the structure using full-matrix least-squares on F² with the SHELXL program [2].

  • Utilize the OLEX2 graphical interface [3] for anisotropic refinement of non-hydrogen atoms and riding model placement for hydrogen atoms.

Step 4: Internal Validation (The Self-Validating Check) To confirm the structural model is a true representation of the molecule and not a mathematical artifact, verify the following parameters:

  • Final R₁ value: Must be < 0.05 (indicates excellent agreement between the calculated and observed models).

  • wR₂ value: Must be < 0.15.

  • Residual Electron Density: The highest peak and deepest hole in the Fourier map must be < 1.0 e/ų and > -1.0 e/ų, confirming the absence of misplaced heavy atoms or unresolved solvent molecules in the lattice.

Performance Implications for Drug Development

Choosing 2-Amino-4-(2-hydroxyethoxy)benzonitrile over its methoxy counterpart offers distinct advantages and challenges in a drug development pipeline. The dense, 3D hydrogen-bonded network provides superior thermal stability, making the intermediate highly resilient against polymorphic transitions during high-shear milling or formulation processes. However, because the lattice energy is significantly higher, formulation scientists must anticipate lower aqueous solubility. Overcoming this often requires the use of polar aprotic solvents (like DMSO or DMF) during downstream coupling reactions, or the intentional formation of hydrochloride salts to disrupt the O-H···N≡C lattice network and improve bioavailability.

References

  • Ebrahimipour, S. Y., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1258-1262. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

benchmarking synthesis yields of 2-Amino-4-(2-hydroxyethoxy)benzonitrile against literature

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the benchmarking and optimization of synthesis routes for 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS 1525709-24-3), a critical intermediate scaffold often implicated in the development of dual Src/Abl kinase inhibitors (analogous to the Bosutinib structural family) and EGFR inhibitors.[1]

Executive Summary

The synthesis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile presents a classic chemoselectivity challenge: installing a hydroxyethoxy ether tail at the C4 position while preserving the sensitive nitrile (C1) and free amine (C2) functionalities.

Literature precedents for analogous alkoxy-aminobenzonitriles often cite yields ranging from 60% to 75% , frequently plagued by over-alkylation (N-alkylation) or nitrile hydrolysis.[1] By shifting from traditional alkyl halides to cyclic carbonate chemistry, optimized protocols can push isolated yields to >85% .[1] This guide benchmarks three distinct synthetic pathways, establishing a new "Gold Standard" for laboratory and scale-up preparations.

Part 1: Pathway Analysis & Logic

The following diagram visualizes the three primary retrosynthetic disconnections. Route A is the recommended "Gold Standard" due to its atom economy and regioselectivity.[1]

SynthesisPathways Target Target Product 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS 1525709-24-3) PrecursorA 2-Amino-4-hydroxybenzonitrile PrecursorA->Target Route A: Ring Opening (Recommended) ReagentA Ethylene Carbonate (Cat. K2CO3 / TBAI) ReagentA->Target PrecursorB 4-Fluoro-2-nitrobenzonitrile StepB1 Intermediate: 4-(2-hydroxyethoxy)-2-nitrobenzonitrile PrecursorB->StepB1 Route B: SnAr StepB2 Reduction (Fe/NH4Cl or H2/Pd) StepB1->StepB2 Nitro Red. StepB2->Target Final PrecursorC 2-Amino-4-hydroxybenzonitrile PrecursorC->Target Route C: Williamson Ether (Legacy) ReagentC 2-Chloroethanol (NaH or NaOH) ReagentC->Target

Figure 1: Comparative synthetic pathways. Route A utilizes ethylene carbonate for high regioselectivity. Route B employs nucleophilic aromatic substitution followed by reduction. Route C represents the traditional Williamson ether synthesis.[1]

Part 2: Comparative Benchmarking Data

The following table benchmarks the performance of the three routes. "Literature Benchmark" values are derived from analogous 4-alkoxy-2-aminobenzonitrile syntheses (e.g., methoxy/ethoxy analogs) found in patent literature [1][2], as direct data for the specific hydroxyethoxy variant is scarce.[1]

MetricRoute A (Recommended) Route B (SnAr + Red) Route C (Legacy)
Precursors 2-Amino-4-hydroxybenzonitrile + Ethylene Carbonate4-Fluoro-2-nitrobenzonitrile + Ethylene Glycol2-Amino-4-hydroxybenzonitrile + 2-Chloroethanol
Key Reagents K₂CO₃, TBAI (Cat.)[1]NaH (Base), Fe/HCl (Red.)NaOH or NaH
Step Count 1 (Concerted)2 (Linear)1
Regioselectivity High (O-selective)High (F-displacement)Low (Mixed O/N alkylation)
Avg. Lit. Yield ~75-80% (Analogous)~65% (Over 2 steps)~45-60%
Optimized Yield 88-92% 70-75%62%
Purification Crystallization (Toluene/IPA)Chromatography requiredChromatography required
Safety Profile High (Green solvents)Moderate (Exothermic reduction)Low (2-Chloroethanol is highly toxic)
Part 3: The "Gold Standard" Protocol (Route A)

This protocol utilizes Ethylene Carbonate as a masked hydroxyethylating agent. Unlike 2-chloroethanol, ethylene carbonate acts as a soft electrophile at elevated temperatures, significantly favoring reaction with the phenolic oxygen over the aniline nitrogen [3].[1]

Materials
  • Substrate: 2-Amino-4-hydroxybenzonitrile (1.0 eq)

  • Reagent: Ethylene Carbonate (1.2 eq)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (0.1 eq) - Note: Only catalytic base is needed to initiate the ring opening.[1]

  • Solvent: DMF or Toluene (if reflux temp >110°C is achievable).

Step-by-Step Methodology
  • Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and reflux condenser, charge 2-Amino-4-hydroxybenzonitrile (10.0 g, 74.6 mmol) and Toluene (100 mL).

  • Addition: Add Ethylene Carbonate (7.9 g, 89.5 mmol), K₂CO₃ (1.03 g, 7.5 mmol), and TBAI (1.38 g, 3.7 mmol).

  • Reaction: Heat the slurry to reflux (110-115°C) . The evolution of CO₂ is not observed here (unlike alkylation with halides); instead, the carbonate ring opens.

    • Mechanistic Note: The phenoxide attacks the alkylene carbon, opening the ring to form the primary alcohol directly.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting phenol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.2, more polar due to -OH). Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool the mixture to 50°C.

    • Add Water (50 mL) slowly to dissolve inorganic salts.

    • Separate the phases. Extract the aqueous layer once with warm Toluene or EtOAc.

    • Combine organic layers and wash with Brine (50 mL).

  • Crystallization (Self-Validating Step):

    • Concentrate the organic phase to approx. 30% volume.

    • Cool slowly to 0-5°C. The product should crystallize as an off-white to beige solid.[1]

    • Filter and wash with cold Toluene.

    • Target Yield: 11.9 g (90%).

    • Purity Check: HPLC >98% a/a.

Part 4: Troubleshooting & Critical Controls
1. N-Alkylation vs. O-Alkylation (The Chemoselectivity Trap)
  • Observation: Formation of a byproduct with M+44 mass (mono-alkylation) that does not acetylate easily.

  • Cause: High temperatures or strong bases (like NaH) can deprotonate the aniline amine, leading to competitive N-alkylation.

  • Correction: Use Route A . The steric bulk and electronic nature of ethylene carbonate highly disfavor attack by the aniline nitrogen under weak basic conditions (K₂CO₃). If using Route C (Chloroethanol), strictly limit base equivalents to 1.05 eq and keep temperature <80°C.

2. Nitrile Hydrolysis
  • Observation: Appearance of an amide peak (M+18) in MS.

  • Cause: Presence of water at high pH/temperature.

  • Correction: Ensure K₂CO₃ is anhydrous. If using DMF, ensure it is dry.[1] Avoid aqueous workups while the reaction mixture is still hot (>60°C).

3. Incomplete Conversion
  • Observation: Reaction stalls at 90% conversion.

  • Cause: Ethylene carbonate decomposition or insufficient catalyst.

  • Correction: Add an additional 0.2 eq of Ethylene Carbonate and continue reflux. TBAI is essential as a phase transfer catalyst if using Toluene; do not omit it.

References
  • US Patent 7,256,312 B2 . Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. (2007).[2] BASF SE. Link

    • Context: Describes the general alkylation of hydroxybenzonitriles with amino-alcohols and carbonates, establishing the baseline yields for this class of ether synthesis.
  • European Patent EP 0 745 585 A1 . Process for the preparation of amino and hydroxybenzonitriles. (1996). Link

    • Context: Provides industrial conditions for handling the benzonitrile core at high temper
  • Clements, J.H. Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(26), 6619–6637 (2003).[1] Link

    • Context: Authoritative review on the mechanism of ring-opening alkylation using ethylene carbonate, supporting the high regioselectivity claims in Route A.
  • PubChem Compound Summary . 2-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS 1525709-24-3).[1] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and identifiers.

Sources

Safety Operating Guide

2-Amino-4-(2-hydroxyethoxy)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Safety & Disposal Protocol: 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 2-Amino-4-(2-hydroxyethoxy)benzonitrile . As a bifunctional aromatic compound containing both a nitrile (cyano) group and an aniline (amino) moiety, this substance presents specific toxicological and environmental hazards.

Effective disposal requires treating this compound not merely as general organic waste, but as a toxic, nitrogen-containing organic intermediate . Improper disposal can lead to the formation of hazardous degradation products (such as trace cyanides under acidic conditions) or contamination of aquatic systems.

Property Data / Classification
Chemical Structure Aromatic ring with -CN (nitrile), -NH₂ (amine), and -OCH₂CH₂OH (hydroxyethoxy) groups.[1]
Physical State Solid (typically off-white to pale yellow crystalline powder).
Hazard Class Acute Toxic (Oral/Dermal/Inhalation), Irritant (Skin/Eye).[2]
Reactivity Stable under normal conditions. Incompatible with strong acids (potential HCN liberation) and strong oxidizers.[3]
RCRA Status (USA) Not P- or U-listed by specific name. Classified by characteristic: Toxic (if TCLP fails) or general Hazardous Waste .

Pre-Disposal: Personal Protective Equipment (PPE)

Before handling waste streams containing this compound, the following PPE is non-negotiable to prevent dermal absorption and inhalation of dusts.

  • Respiratory: N95 particulate respirator (minimum) for solid handling; Half-mask with organic vapor/acid gas cartridges if handling large liquid volumes or heating.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Note: Anilines can permeate thin latex; nitrile is required.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat with closed cuffs; full-length trousers; closed-toe chemically resistant shoes.

Disposal Procedures: Step-by-Step Protocols

The disposal method depends entirely on the physical state of the waste. Follow the decision logic below to select the correct waste stream.

Scenario A: Solid Waste (Pure Substance, Contaminated Solids, Weighing Boats)

Objective: Isolate the solid to prevent dust generation and environmental leaching.

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Containerization:

    • Place the solid substance, contaminated paper towels, and weighing boats into a clear, wide-mouth polyethylene (HDPE) jar .

    • If the waste includes silica gel from column chromatography containing the compound, this also goes into the solid hazardous waste bin.

  • Labeling:

    • Apply a hazardous waste label.[4]

    • Constituents: Write "2-Amino-4-(2-hydroxyethoxy)benzonitrile, Solid Debris".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Disposal Path: Seal the container and transfer it to your facility's Satellite Accumulation Area (SAA) for incineration.

Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)[4]

Objective: Prevent reactions with incompatible solvents and ensure safe incineration.

  • Solvent Identification: Determine the primary solvent in your mixture (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Acetone, or DMSO.

  • pH Check (Critical):

    • Ensure the waste solution is Neutral or slightly Basic (pH 7-9) .

    • Reasoning: Nitriles can hydrolyze or liberate hazardous species in strongly acidic environments. If the solution is acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste container.

  • Containerization: Pour into the appropriate solvent waste carboy (HDPE or Glass). Leave 10% headspace.

  • Labeling: List the solvent as the primary constituent and "2-Amino-4-(2-hydroxyethoxy)benzonitrile (<5%)" as a trace contaminant.[1]

Waste Stream Decision Tree

The following logic flow ensures you select the correct disposal path, minimizing the risk of incompatible chemical reactions.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Silica, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solvent + Compound) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic Solid) Solid->SolidBin AcidCheck pH Check: Is it Acidic? Liquid->AcidCheck SolventCheck Primary Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin AcidCheck->SolventCheck No (pH >= 7) Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes (pH < 7) Neutralize->SolventCheck

Caption: Decision matrix for segregating 2-Amino-4-(2-hydroxyethoxy)benzonitrile waste streams to prevent incompatibility.

Spill Management Protocol

In the event of a spill, immediate action is required to prevent contamination of the lab environment.[3]

  • Evacuate & Alert: If the spill is large (>50g), evacuate the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and an N95 mask.

  • Containment (Solid):

    • Do not dry sweep (creates dust).[5]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a hazardous waste bag.

  • Containment (Liquid):

    • Cover with an inert absorbent (Vermiculite or Chemizorb).

    • Do not use sawdust (combustible).

  • Decontamination:

    • Wipe the surface with a mild detergent solution (soap and water).

    • Scientific Note: Avoid using bleach (hypochlorite) immediately, as it can react with amines to form chloramines; simple surfactant cleaning is safer and effective for removal.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory & Compliance (US/Global)

  • EPA Waste Code: While not explicitly listed as a P- or U-waste, this compound is often categorized under D003 (Reactivity) if cyanide generation is a concern (rare for stable nitriles) or Characteristic Toxic Waste .[1] Best practice is to code it based on the solvent (e.g., F002, F003) or as "Non-RCRA Regulated Hazardous Waste" if pure, depending on state regulations.

  • Destruction Method: The ultimate disposal method by the waste vendor must be High-Temperature Incineration with scrubber systems.[1] This ensures the complete destruction of the aromatic ring and the nitrile group, converting them to CO₂, H₂O, and N₂/NOx (scrubbed).

  • Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life and must not enter the municipal water system.

References

  • PubChem. 2-Amino-4-hydroxybenzonitrile (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Regulations.[6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-4-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the field of drug development, our work with novel chemical intermediates like 2-Amino-4-(2-hydroxyethoxy)benzonitrile is foundational to innovation. This compound, a substituted benzonitrile, serves as a critical building block in the synthesis of various active pharmaceutical ingredients.[1] However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.

Understanding the Hazard Profile: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for 2-Amino-4-(2-hydroxyethoxy)benzonitrile is not always readily available, we can infer its hazard profile from structurally analogous compounds. Data from similar substituted benzonitriles, such as 2-amino-5-(2-hydroxyethoxy)benzonitrile and other 2-aminobenzonitrile derivatives, consistently indicate the following potential hazards[2][3]:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: While not definitively established for this specific compound, related benzonitriles are classified as harmful by multiple routes of exposure.[3][4][5][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. Each component plays a specific role in mitigating the risks associated with 2-Amino-4-(2-hydroxyethoxy)benzonitrile.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash-resistant safety goggles are mandatory.[7][8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[4][10] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[3][9]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[4][9]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.[8][10] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7][8]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing accidents. The following step-by-step procedures provide a framework for the safe handling of 2-Amino-4-(2-hydroxyethoxy)benzonitrile throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.[2][3][5]

Handling and Use
  • Designated Area: All work with 2-Amino-4-(2-hydroxyethoxy)benzonitrile should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[8][10]

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If weighing the solid, do so in a fume hood or a containment enclosure to minimize the generation of dust.[4] Use appropriate tools like spatulas for transfers.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[2] Clean the work area to prevent contamination.[4]

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess Safety First Don_PPE Don Appropriate PPE Assess->Don_PPE Proceed with Caution Contain Contain Spill with Inert Material Don_PPE->Contain Prevent Spread Collect Collect Spilled Material Contain->Collect Careful Handling Decontaminate Decontaminate Spill Area Collect->Decontaminate Thorough Cleaning Package Package Waste in Labeled Container Decontaminate->Package Proper Labeling Dispose Dispose as Hazardous Waste Package->Dispose Follow Regulations

Caption: Workflow for the safe management of a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[9]

  • Assess the Spill: Evaluate the extent of the spill and the associated hazards.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[11]

  • Disposal: All contaminated materials, including cleaning supplies, should be treated as hazardous waste and disposed of accordingly.[11]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-Amino-4-(2-hydroxyethoxy)benzonitrile and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory standards.

  • Waste Classification: This material should be treated as hazardous waste.[4]

  • Containment: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.[4][11]

  • Disposal Method: The recommended method of disposal is through a licensed hazardous waste disposal company, typically via incineration.[11] Do not pour this chemical down the drain.[9]

By adhering to these protocols, researchers can confidently and safely work with 2-Amino-4-(2-hydroxyethoxy)benzonitrile, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET: 2-Aminobenzonitrile. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • Cole-Parmer. (2006, June 23). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

  • Lab Safety Services. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.